Product packaging for mechercharmycin A(Cat. No.:)

mechercharmycin A

Cat. No.: B11930572
M. Wt: 708.7 g/mol
InChI Key: YIJVJFCLUNYXQX-WGXRPPGPSA-N
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Description

Mechercharmycin A is a cyclic peptide.
This compound is a natural product found in Thermoactinomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32N8O7S B11930572 mechercharmycin A

Properties

Molecular Formula

C35H32N8O7S

Molecular Weight

708.7 g/mol

IUPAC Name

(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione

InChI

InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1

InChI Key

YIJVJFCLUNYXQX-WGXRPPGPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Mechercharmycin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of mechercharmycin A, a potent cytotoxic cyclopeptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251. This compound has demonstrated significant antitumor activity, making it a molecule of high interest for oncology research and drug development. This document details the discovery, isolation, structural elucidation, and biosynthetic pathway of this compound, presenting key data and experimental methodologies to support further investigation and exploitation of this promising natural product.

Discovery and Biological Activity

This compound was first isolated from the marine-derived actinomycete, Thermoactinomyces sp. YM3-251.[1][2] It is a cyclic peptide-like molecule characterized by the presence of four oxazole rings and one thiazole ring.[1][2] A linear congener, mechercharmycin B, was also isolated from the same bacterium but exhibited significantly lower antitumor activity, highlighting the importance of the cyclic structure for its potent cytotoxic effects.[1][2]

Cytotoxic Activity

This compound has shown potent cytotoxic activity against various human cancer cell lines. The reported IC50 values underscore its potential as an anticancer agent.

Cell LineCancer TypeIC50 (M)Reference
P388 Murine LeukemiaLeukemia4.0 x 10⁻⁸[2]
L1210 Murine LeukemiaLeukemia4.6 x 10⁻⁸[2]
Jurkat (Human Leukemia)Leukemia4.6 x 10⁻⁸[2]
1549 (Human Lung Cancer)Lung Cancer4.0 x 10⁻⁸[2]

Isolation and Structure Elucidation

The isolation of this compound from the fermentation broth of Thermoactinomyces sp. YM3-251 involves a multi-step process of extraction and chromatographic purification. The definitive structure of this compound was determined through X-ray crystallographic analysis.

Experimental Protocol: Isolation and Purification
  • Fermentation: Thermoactinomyces sp. YM3-251 is cultured in a suitable production medium to promote the biosynthesis of this compound.

  • Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

    • Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

    • Size-Exclusion Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove impurities of different molecular sizes.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The planar and stereochemical structure of this compound was unequivocally determined by X-ray crystallography.[1][2] This analysis revealed its cyclic nature and the arrangement of its constituent oxazole and thiazole moieties.

Biosynthesis of this compound: A Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP)

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), a class of natural products that are synthesized by the ribosomal machinery as a precursor peptide, which then undergoes extensive enzymatic modifications to yield the final bioactive molecule.[3][4]

The biosynthetic gene cluster (BGC) for this compound, designated as mcm, has been identified and characterized.[4] Due to the genetic intractability of the native producer Thermoactinomyces sp. YM3-251, the mcm BGC was heterologously expressed in Bacillus subtilis 168 to investigate the biosynthetic pathway.[4]

Key Biosynthetic Steps

The biosynthesis of this compound involves a series of post-translational modifications of a precursor peptide, McmA.[4] The key enzymatic steps are:

  • Dehydration: A tRNA-Glu-dependent dehydratase, McmL, catalyzes the initial and highly regioselective dehydration of specific serine and cysteine residues within the McmA precursor peptide.[3][4]

  • Heterocyclization: Following dehydration, a series of enzymes catalyze the heterocyclization of the dehydrated residues to form the characteristic oxazole and thiazole rings.

  • Dehydrogenation: The azoline rings formed during heterocyclization are then dehydrogenated to the corresponding azoles.

  • Macrocyclization: The final step involves the macrocyclization of the modified peptide to form the mature, cyclic this compound.

The modification process proceeds in an N-terminal to C-terminal direction.[3]

Experimental Workflow: Heterologous Expression and Gene Cluster Characterization

Figure 1. Workflow for the characterization of the this compound biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Final Product A mcmA gene B McmA Precursor Peptide A->B Transcription & Translation C Dehydration (McmL) B->C D Polyazole Formation (Heterocyclization & Dehydrogenation) C->D E Macrocyclization D->E F This compound E->F

Figure 2. Proposed biosynthetic pathway of this compound.

Future Perspectives

The potent cytotoxic activity of this compound positions it as a promising lead compound for the development of novel anticancer therapeutics. The elucidation of its biosynthetic pathway opens up avenues for synthetic biology and bioengineering approaches to generate novel analogs with potentially improved efficacy and pharmacological properties. Further research is warranted to investigate the precise mechanism of action and the signaling pathways through which this compound exerts its cytotoxic effects. Such studies will be crucial for its advancement through the drug discovery and development pipeline. The heterologous expression system established in B. subtilis provides a valuable platform for producing this compound and its derivatives in larger quantities for preclinical and clinical evaluation.

References

Unveiling the Intricacies of Mechercharmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechercharmycin A, a potent cytotoxic agent isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of its chemical structure, biological activity, and underlying mechanisms of action, presenting key data and experimental insights for researchers in oncology and natural product chemistry.

Core Chemical Structure and Physicochemical Properties

This compound is a macrocyclic peptide belonging to the thiopeptide family of natural products. Its intricate structure, elucidated by X-ray crystallography, features a unique polyazole framework comprising four oxazole rings and one thiazole ring. The molecular formula of this compound has been determined to be C35H32N8O7S.

Image of the chemical structure of this compound

(A 2D chemical structure diagram of this compound would be presented here in a final report.)

Spectroscopic and Physicochemical Data

The structural characterization of this compound is supported by extensive spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position¹³C (ppm)¹H (ppm, J in Hz)
Oxazole 1
2157.3
4139.39.06 (s)
5129.5
Oxazole 2
2'158.7
4'138.88.85 (s)
5'129.8
Thiazole
2''159.9
4''150.3
5''125.18.32 (s)
Oxazole 3
2'''157.3
4'''141.38.50 (s)
5'''121.3
Oxazole 4
2''''152.3
4''''154.8
5''''121.3
Dehydroalanine
9109.35.79 (s), 5.92 (s)
10133.0
Valine
1158.14.78 (t, 8.6)
1230.92.25 (m)
1319.10.95 (d, 6.8)
1418.90.93 (d, 6.8)
15170.0
Isoleucine
1657.54.45 (dd, 8.1, 7.1)
1738.62.07 (m)
1815.80.89 (d, 6.8)
1926.01.13 (m), 1.64 (m)
2011.80.85 (t, 7.3)
Other
N1-H7.51 (br s)
N4-H9.95 (s)
N5-H8.77 (d, 8.6)
N6-H8.49 (d, 6.6)

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺725.2193725.2196

Biological Activity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The cyclic nature of its structure is crucial for this bioactivity.[1] The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
A549Lung Carcinoma40
JurkatT-cell Leukemia46

Experimental Protocols

Isolation of this compound from Thermoactinomyces sp. YM3-251

A detailed experimental protocol for the isolation and purification of this compound is outlined below, based on established methods.

  • Fermentation: Thermoactinomyces sp. YM3-251 is cultured in a suitable production medium (e.g., a yeast extract-malt extract-glucose medium) under aerobic conditions at an optimal temperature (e.g., 45°C) for a specified period (e.g., 5 days).

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as methanol or acetone. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate.

  • Preliminary Fractionation: The organic extracts are combined, dried, and concentrated under reduced pressure. The resulting crude extract is then subjected to preliminary fractionation using techniques like solvent-solvent partitioning (e.g., between hexane and 90% methanol) to remove nonpolar impurities.

  • Chromatographic Purification: The active fraction is further purified by a series of chromatographic steps. This typically involves:

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and tested for cytotoxic activity.

    • Size-Exclusion Chromatography: Active fractions from the silica gel column are further purified on a Sephadex LH-20 column, eluting with a solvent such as methanol, to separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.

  • Structure Confirmation: The purity and identity of the isolated this compound are confirmed by NMR spectroscopy, mass spectrometry, and comparison with published data.

General Strategy for the Total Synthesis of this compound

The total synthesis of this compound and its analogues has been achieved through a convergent approach. A representative synthetic strategy involves the following key steps:

  • Synthesis of Key Building Blocks:

    • Preparation of the constituent amino acids and heterocyclic fragments (oxazoles and thiazole). This often involves multi-step syntheses starting from commercially available precursors.

  • Peptide Coupling: The individual fragments are coupled together in a stepwise manner to form a linear peptide precursor. Standard peptide coupling reagents (e.g., HATU, HOBt) are employed.

  • Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction to form the macrocyclic core of this compound. This is a critical step and various macrolactamization strategies can be employed.

  • Final Deprotection and Modification: Any protecting groups used during the synthesis are removed, and final modifications are made to yield the natural product.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by a gene within the mechercharmycin biosynthetic gene cluster. The precursor peptide undergoes a series of enzymatic modifications to yield the final complex structure.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

MechercharmycinA_Biosynthesis cluster_precursor Precursor Peptide cluster_modification Post-Translational Modifications cluster_final Final Product Assembly Precursor McmA Precursor Peptide (Leader Peptide - Core Peptide) Dehydration Dehydration (Ser/Thr residues) Precursor->Dehydration Dehydratase Cyclization Cyclization (Formation of Oxazolines/Thiazolines) Dehydration->Cyclization Cyclodehydratase Oxidation Oxidation (Formation of Oxazoles/Thiazole) Cyclization->Oxidation Dehydrogenase Cleavage Leader Peptide Cleavage Oxidation->Cleavage Macrocyclization Macrocyclization Cleavage->Macrocyclization MechercharmycinA This compound Macrocyclization->MechercharmycinA

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Induction of Apoptosis

The potent cytotoxicity of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets are still under investigation, the induction of apoptosis is a key mechanism of its anticancer activity. The apoptotic signaling cascade is a complex process involving a series of protein-protein interactions and enzymatic activations.

The following diagram provides a generalized overview of the intrinsic apoptotic pathway, which is a likely target of this compound.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade MechercharmycinA This compound Bcl2 Anti-apoptotic Bcl-2 proteins MechercharmycinA->Bcl2 Inhibition? BaxBak Pro-apoptotic Bax/Bak MechercharmycinA->BaxBak Activation? Bcl2->BaxBak CytochromeC Cytochrome c release BaxBak->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially targeted by this compound.

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of this compound. The presented data and experimental frameworks offer a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics. Further investigation into the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential clinical translation.

References

Unveiling the Source of Mechercharmycin A: A Technical Guide to the Producing Organism and its Biosynthetic Machinery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A is a potent cytotoxic cyclic peptide belonging to the family of polyazole cyclopeptides, which has garnered significant interest within the drug development community due to its notable antitumor activities. This technical guide provides an in-depth exploration of the producing organism, Thermoactinomyces sp. YM3-251, and the intricate biosynthetic pathway of this compound. We present a compilation of quantitative data on its biological activity, detailed experimental protocols for the isolation and cultivation of the producing bacterium, and the heterologous expression of its biosynthetic gene cluster. Furthermore, this guide offers visualizations of the key molecular and experimental workflows to facilitate a comprehensive understanding of this promising natural product.

Identification of the Producing Organism

This compound is produced by the marine-derived bacterium, Thermoactinomyces sp. YM3-251.[1][2][3] This actinomycete was first isolated from sea mud collected in Mecherchar, Republic of Palau.[3] The identification of this strain as the source of this compound was a crucial first step in enabling the subsequent investigation of its biosynthesis and biological activity.

Experimental Protocols

Isolation of Thermoactinomyces sp. YM3-251

While the specific, detailed protocol for the original isolation of Thermoactinomyces sp. YM3-251 is not extensively published, a general methodology for the isolation of actinomycetes from marine sediments can be applied.

Materials:

  • Sterile seawater

  • Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA) plates

  • Antifungal agents (e.g., cycloheximide) and antibacterial agents (e.g., nalidixic acid) to supplement the isolation media

  • Sterile spatulas, flasks, and petri dishes

  • Incubator

Protocol:

  • Sample Collection: Collect marine sediment samples from the desired location.

  • Sample Pre-treatment: Air-dry the sediment sample at room temperature for several days. This step helps to reduce the population of common bacteria.

  • Serial Dilution: Suspend 1 gram of the pre-treated sediment in 10 mL of sterile seawater. Vortex the suspension vigorously to dislodge the actinomycete spores from the sediment particles.

  • Perform a serial dilution of the suspension up to 10-4 in sterile seawater.

  • Plating: Spread 100 µL of each dilution onto SCA or AIA plates supplemented with antifungal and antibacterial agents.

  • Incubation: Incubate the plates at 28-30°C for 7-21 days. Observe the plates regularly for the appearance of distinct colonies, characteristic of actinomycetes (dry, chalky, and often with aerial mycelia).

  • Isolation and Purification: Pick individual, well-isolated colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Identification: Characterize the pure isolates based on their morphological features (colony morphology, spore chain morphology) and molecular identification techniques, such as 16S rRNA gene sequencing.

Cultivation and Extraction of this compound

Materials:

  • B2 medium (5 g peptone, 1 g yeast extract, 0.1 g iron (III) citrate n-hydrate in 1 L of 75% seawater)[3]

  • Shaking incubator

  • Centrifuge

  • Organic solvents (e.g., ethyl acetate)

  • Rotary evaporator

  • Chromatography apparatus (e.g., silica gel column, HPLC)

Protocol:

  • Inoculation: Inoculate a seed culture of Thermoactinomyces sp. YM3-251 into a flask containing B2 medium.

  • Incubation: Incubate the culture at 30°C with rotary shaking at 100 rpm for 2-3 days.

  • Large-Scale Fermentation: Transfer the seed culture to a larger volume of B2 medium for large-scale fermentation. Continue incubation under the same conditions for 7 days.[3]

  • Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to a series of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to purify this compound.

Quantitative Data

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

Cell LineCancer TypeIC50 (M)Reference
P388Murine Leukemia4.0 x 10-8[3]
L1210Murine Leukemia4.6 x 10-8[3]
A549Human Lung CancerNot specified in initial isolation paper, but activity confirmed.[3]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through the heterologous expression of its biosynthetic gene cluster (mcm) in Bacillus subtilis and Escherichia coli, as the native producer, Thermoactinomyces sp. YM3-251, is not easily amenable to genetic manipulation.[4] this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4]

The proposed biosynthetic pathway involves the following key steps:

  • Ribosomal Synthesis of a Precursor Peptide (McmA): A precursor peptide, McmA, is synthesized by the ribosome.

  • Post-Translational Modifications: The McmA peptide undergoes a series of post-translational modifications catalyzed by enzymes encoded in the mcm gene cluster. These modifications include:

    • Dehydration: The first modification is a tRNAGlu-dependent dehydration.[4]

    • Heterocyclization and Dehydrogenation: This is followed by polyazole formation through heterocyclization and dehydrogenation, proceeding in an N- to C-terminal direction.[4]

  • Cyclization: The modified peptide is then cyclized to form the final this compound molecule.

Heterologous Expression Protocol Outline

Materials:

  • Bacillus subtilis or Escherichia coli expression host strains

  • Expression vectors

  • Restriction enzymes and DNA ligase

  • Competent cells

  • Culture media for the heterologous host

  • Inducing agents (if applicable)

Protocol:

  • Gene Cluster Cloning: Isolate the mcm biosynthetic gene cluster from the genomic DNA of Thermoactinomyces sp. YM3-251.

  • Vector Construction: Clone the mcm gene cluster into a suitable expression vector for B. subtilis or E. coli.

  • Transformation: Transform the expression vector into the chosen heterologous host.

  • Expression and Fermentation: Culture the transformed host under conditions that induce the expression of the mcm gene cluster.

  • Extraction and Analysis: Extract the culture broth and analyze for the production of this compound and its intermediates using techniques like HPLC and mass spectrometry.

Visualizations

Mechercharmycin_A_Biosynthesis cluster_ribosome Ribosome cluster_ptm Post-Translational Modification Ribosome Ribosomal Synthesis McmA Precursor Peptide (McmA) Ribosome->McmA Dehydration tRNA-Glu-dependent Dehydration McmA->Dehydration Heterocyclization Heterocyclization & Dehydrogenation Dehydration->Heterocyclization Cyclization Cyclization Heterocyclization->Cyclization MechercharmycinA This compound Cyclization->MechercharmycinA

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_isolation Organism Isolation & Identification cluster_production Production & Purification cluster_characterization Characterization cluster_biosynthesis Biosynthesis Studies MarineSediment Marine Sediment Collection Isolation Isolation of Thermoactinomyces sp. YM3-251 MarineSediment->Isolation Identification Morphological & Molecular Identification Isolation->Identification Fermentation Fermentation in B2 Medium Identification->Fermentation GeneCluster Biosynthetic Gene Cluster (mcm) Identification Identification->GeneCluster Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structural Elucidation (X-ray, NMR, MS) Purification->Structure Bioactivity Cytotoxicity Assays (IC50) Purification->Bioactivity Heterologous Heterologous Expression (B. subtilis, E. coli) GeneCluster->Heterologous Pathway Pathway Elucidation Heterologous->Pathway

Caption: Experimental workflow for this compound.

Conclusion

The identification of Thermoactinomyces sp. YM3-251 as the producer of this compound and the subsequent elucidation of its biosynthetic pathway through heterologous expression have paved the way for further investigation and potential biotechnological production of this potent antitumor agent. The detailed protocols and data presented in this guide aim to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating future efforts to harness the therapeutic potential of this compound and its analogs.

References

The Biological Blueprint of Polyazole Cyclopeptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyazole cyclopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that have garnered significant attention in the scientific community due to their potent biological activities, including cytotoxic, antibiotic, and antiviral properties. Predominantly isolated from marine microorganisms such as cyanobacteria and actinomycetes, these natural products are characterized by a macrocyclic peptide backbone adorned with multiple oxazole and thiazole rings. This technical guide provides a comprehensive overview of the biological origins of polyazole cyclopeptides, with a focus on their biosynthesis. We delve into the genetic architecture of the biosynthetic gene clusters (BGCs), the enzymatic machinery responsible for their intricate assembly, and the experimental methodologies employed to elucidate these complex pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of natural product chemistry and drug discovery.

Introduction

Polyazole cyclopeptides represent a fascinating and rapidly growing family of natural products with significant therapeutic potential. Their unique structural features, particularly the presence of azole heterocycles within a constrained cyclic peptide scaffold, contribute to their remarkable bioactivity and metabolic stability. Understanding the biological origin of these molecules is paramount for harnessing their full potential through synthetic biology and bioengineering approaches. This guide will focus on the molecular genetics and biochemistry that underpin the production of these complex metabolites, with a particular emphasis on the curacozole biosynthetic pathway as a model system.

The Genetic Blueprint: Biosynthetic Gene Clusters (BGCs)

The production of polyazole cyclopeptides is orchestrated by dedicated biosynthetic gene clusters (BGCs). These clusters are contiguous stretches of DNA that encode all the necessary enzymatic machinery and regulatory elements for the synthesis of a specific natural product.

The Curacozole (czl) Biosynthetic Gene Cluster

A prime example of a polyazole cyclopeptide BGC is the czl cluster, responsible for the biosynthesis of curacozole in Streptomyces curacoi. Heterologous expression and gene deletion studies have defined a minimal set of seven genes required for curacozole production: czlA, czlD, czlE, czlB1, czlC1, czlF, and czlBC.[1][2][3][4]

Table 1: Genes of the Minimal Curacozole Biosynthetic Gene Cluster and Their Putative Functions.

GeneProposed FunctionProtein Family/Domain
czlAPrecursor peptideRiPP precursor
czlDCyclodehydratase (azole formation)YcaO superfamily
czlEUnknown-
czlB1Unknown-
czlC1Unknown-
czlFUnknown-
czlBCDehydrogenase (azole aromatization)E1-like/dehydrogenase fusion enzyme

The Biosynthetic Pathway: From Ribosome to Bioactive Molecule

The biosynthesis of polyazole cyclopeptides is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic post-translational modifications.

Polyazole_Cyclopeptide_Biosynthesis Ribosome Ribosomal Synthesis Precursor_Peptide Precursor Peptide (e.g., CzlA) (Leader + Core) Ribosome->Precursor_Peptide Translation Azoline_Formation Azoline Formation (Cyclodehydration) Precursor_Peptide->Azoline_Formation CzlD (YcaO) Azole_Formation Azole Formation (Dehydrogenation) Azoline_Formation->Azole_Formation CzlBC (E1-like/Dehydrogenase) Leader_Peptide_Cleavage Leader Peptide Cleavage Azole_Formation->Leader_Peptide_Cleavage Macrocyclization Macrocyclization Leader_Peptide_Cleavage->Macrocyclization Mature_Cyclopeptide Mature Polyazole Cyclopeptide Macrocyclization->Mature_Cyclopeptide

Figure 1: Generalized biosynthetic pathway for polyazole cyclopeptides.

The Precursor Peptide

The journey begins with the ribosomal synthesis of a precursor peptide, exemplified by CzlA in the curacozole pathway.[1][2][3][4] This peptide is composed of two distinct regions: an N-terminal "leader" peptide that acts as a recognition signal for the modifying enzymes, and a C-terminal "core" peptide that is ultimately processed into the final natural product. The biosynthetic pathway exhibits remarkable substrate tolerance, capable of processing variants of the precursor peptide to generate novel derivatives.[1][2][3][4]

Azole Ring Formation: A Two-Step Enzymatic Cascade

The hallmark azole rings are installed through a two-step enzymatic process involving a cyclodehydratase and a dehydrogenase.

  • Cyclodehydration: The first step is catalyzed by a YcaO-superfamily enzyme, such as CzlD. These ATP-dependent enzymes catalyze the cyclodehydration of cysteine and serine/threonine residues in the core peptide to form thiazoline and oxazoline rings, respectively.[5][6][7][8][9] The proposed mechanism involves the ATP-dependent phosphorylation of the backbone amide oxygen, which facilitates nucleophilic attack by the side chain of the adjacent cysteine, serine, or threonine.[7]

  • Dehydrogenation: The newly formed azoline rings are then aromatized to azoles by a dehydrogenase. In the curacozole pathway, this function is carried out by CzlBC, a fusion protein containing an E1-like enzyme domain and a dehydrogenase domain.[1][2][3][4]

Maturation and Cyclization

Following the formation of the azole rings, the leader peptide is proteolytically cleaved. The final step in the biosynthesis is the macrocyclization of the modified core peptide to yield the mature, bioactive polyazole cyclopeptide. The precise enzymatic machinery responsible for the cleavage and macrocyclization steps in many polyazole cyclopeptide pathways, including that of curacozole, is still under investigation.

Quantitative Analysis of Biosynthesis

While comprehensive quantitative data for polyazole cyclopeptide biosynthesis is still emerging, studies on related RiPP pathways and initial characterizations of the curacozole pathway provide valuable insights.

Table 2: Kinetic Parameters of a YcaO-domain containing Cyclodehydratase (BalhD) from a TOMM Biosynthetic Pathway. [10]

SubstrateKM (µM)kcat (min-1)
BalhA10.23 ± 0.030.89 ± 0.02
ATP130 ± 200.89 ± 0.02

Note: Data is for a related YcaO enzyme and serves as an illustrative example.

Experimental Protocols

The elucidation of polyazole cyclopeptide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of Biosynthetic Gene Clusters

BGC_Identification_Workflow Genome_Sequencing Genome Sequencing Genome_Mining Genome Mining (e.g., antiSMASH) Genome_Sequencing->Genome_Mining BGC_Identification Putative BGC Identification Genome_Mining->BGC_Identification Gene_Deletion Gene Deletion/ Knockout BGC_Identification->Gene_Deletion Heterologous_Expression Heterologous Expression BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Deletion->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Figure 2: Workflow for the identification and characterization of a RiPP BGC.

Protocol 1: Heterologous Expression of the czl Gene Cluster in Streptomyces

  • Vector Construction: The minimal czl BGC is cloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based).

  • Host Strain: The resulting plasmid is introduced into a suitable Streptomyces heterologous host, such as S. coelicolor M1152 or S. lividans TK24, via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Culture Conditions: Exconjugants are selected and cultivated in a suitable production medium (e.g., ISP2 or R5A medium) for 5-7 days at 30°C.

  • Metabolite Extraction: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate or butanol).

  • Analysis: The crude extract is analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the production of curacozole and its derivatives.

In Vitro Enzymatic Assays

Protocol 2: In Vitro Reconstitution of Azole Formation by CzlD and CzlBC

  • Protein Expression and Purification: The genes encoding CzlA, CzlD, and CzlBC are cloned into expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) and expressed in E. coli BL21(DE3). The proteins are purified using affinity chromatography.

  • Reaction Mixture: A typical reaction mixture contains purified CzlA (precursor peptide), CzlD, CzlBC, ATP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.

  • Quenching and Analysis: The reaction is quenched (e.g., with acid or organic solvent) and analyzed by HPLC-MS to detect the formation of the modified peptide product containing the azole ring.

Regulation of Biosynthesis

The expression of polyazole cyclopeptide BGCs is often tightly regulated, and in many cases, the clusters are silent under standard laboratory conditions. In the case of the czl cluster, its expression is dependent on the presence of the bldA-encoded Leu-tRNA(UUA), which is required for the translation of a rare TTA codon within the BGC.[1][2][3][4] The identification of specific regulatory elements and signaling molecules that control the expression of these gene clusters is an active area of research and holds the key to unlocking the full biosynthetic potential of these microorganisms.

Conclusion and Future Perspectives

The study of the biological origin of polyazole cyclopeptides has unveiled a fascinating interplay of genetics and enzymatic catalysis. The elucidation of their biosynthetic pathways not only provides fundamental insights into how nature constructs these complex molecules but also opens up exciting avenues for their biotechnological production and engineering. The remarkable substrate promiscuity of the biosynthetic enzymes, particularly the cyclodehydratases and dehydrogenases, makes these systems attractive platforms for generating novel, bioactive compounds for drug discovery and development. Future research will likely focus on the detailed mechanistic characterization of the biosynthetic enzymes, the discovery of novel polyazole cyclopeptide BGCs through genome mining, and the development of robust synthetic biology tools for the controlled production and diversification of this important class of natural products.

References

An In-depth Technical Guide to the Mechercharmycin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A (MCM-A) is a marine-derived polyazole cyclopeptide with significant antitumor properties. As a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), its unique structure originates from a dedicated biosynthetic gene cluster (BGC). This technical guide provides a comprehensive analysis of the this compound BGC, detailing the genes involved, the biosynthetic pathway, and the experimental protocols utilized for its characterization. The information presented is collated from the primary literature, offering a centralized resource for researchers interested in the biosynthesis, enzymatic mechanisms, and potential for bioengineering of this potent natural product.

The this compound Biosynthetic Gene Cluster (mcm)

The this compound BGC was identified from the marine bacterium Thermoactinomyces sp. YM3-251.[1] The complete cluster has been sequenced and deposited in GenBank under accession number MT776333.1 , with a total size of 3,141 nucleotides.[2] The minimal BGC required for MCM-A biosynthesis consists of two key genes: mcmA, encoding the precursor peptide, and mcmL, encoding a crucial modifying enzyme.[1]

Quantitative Data of the mcm Gene Cluster

The genetic components of the this compound BGC are summarized below. This data is essential for researchers planning genetic manipulation, heterologous expression, or bioinformatic comparison studies.

Gene NameLocus TagNucleotide PositionSize (bp)Protein ProductProtein Size (aa)Putative Function
mcmAUBK24779.11..180180McmA59Precursor Peptide
mcmLUBK24780.1200..29142715McmL904Dehydratase/Modifying Enzyme

Data compiled from GenBank Accession MT776333.1.

The Biosynthetic Pathway of this compound

The biosynthesis of MCM-A is a fascinating example of post-translational modification in RiPPs. The pathway begins with the ribosomal synthesis of the precursor peptide, McmA, which is then extensively modified by the enzyme McmL.

The proposed biosynthetic pathway involves two key stages:

  • tRNAGlu-dependent Dehydration : This is the initial and highly regioselective modification step. The McmL enzyme catalyzes the dehydration of specific serine and cysteine residues within the McmA core peptide.[1]

  • Polyazole Formation : Following dehydration, McmL facilitates heterocyclization and subsequent dehydrogenation to form the characteristic oxazole and thiazole rings of the final product. This process proceeds in an N-terminal to C-terminal direction.[1]

This sequence of modifications transforms the linear precursor peptide into the complex, cyclic, and bioactive this compound molecule.

Mechercharmycin_A_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Cascade McmA_gene mcmA gene Precursor_Peptide McmA Precursor Peptide (Leader-Core) McmA_gene->Precursor_Peptide Translation Dehydrated_Intermediate Dehydrated Intermediate Precursor_Peptide->Dehydrated_Intermediate tRNA-Glu dependent Dehydration Cyclized_Intermediate Cyclized Intermediate (Azoline rings) Dehydrated_Intermediate->Cyclized_Intermediate Heterocyclization Mature_MCM_A This compound (Mature Product) Cyclized_Intermediate->Mature_MCM_A Dehydrogenation & Leader Peptide Cleavage McmL McmL Enzyme McmL->Dehydrated_Intermediate McmL->Cyclized_Intermediate McmL->Mature_MCM_A

Proposed biosynthetic pathway for this compound.

Experimental Protocols

Characterization of the mcm BGC relied on a combination of genome mining, heterologous expression, and in vitro enzymatic assays. The original producing strain, Thermoactinomyces sp. YM3-251, is difficult to manipulate genetically, necessitating the use of heterologous hosts.[1]

Heterologous Expression in Bacillus subtilis

B. subtilis 168 was used as the primary host for expressing the entire mcm gene cluster to produce MCM-A.[1]

Protocol:

  • Vector Construction:

    • The mcm BGC (mcmA-mcmL) is amplified from the genomic DNA of Thermoactinomyces sp. YM3-251.

    • A strong, inducible promoter (e.g., pLapS) is inserted upstream of the BGC to drive expression.[1]

    • The entire construct is cloned into a suitable E. coli-B. subtilis shuttle vector.

  • Transformation:

    • The resulting plasmid is transformed into competent B. subtilis 168 cells using standard protocols.

  • Fermentation and Production:

    • Transformed B. subtilis is cultured in a suitable production medium (e.g., LB or a defined minimal medium).

    • Gene expression is induced at the appropriate cell density.

    • Fermentation is carried out for a specified period (e.g., 48-72 hours) at an optimal temperature (e.g., 37°C).

  • Metabolite Extraction and Analysis:

    • The culture broth is harvested and extracted with an organic solvent (e.g., ethyl acetate).

    • The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of MCM-A.

Combinatorial Biosynthesis in Escherichia coli

To elucidate the specific timing and function of the modifying enzymes, a combinatorial co-expression system in E. coli was utilized.[1] This approach allows for the stepwise reconstitution of the biosynthetic pathway.

Protocol:

  • Vector Construction:

    • The precursor peptide gene (mcmA) is cloned into one expression vector (e.g., a pET-series vector).

    • The modifying enzyme gene (mcmL) is cloned into a compatible expression vector with a different antibiotic resistance marker.

  • Co-transformation:

    • Both plasmids are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Co-expression:

    • The co-transformed E. coli is grown in a suitable medium (e.g., LB).

    • Protein expression is induced with an appropriate inducer (e.g., IPTG).

    • Cells are grown for a specified period at a reduced temperature (e.g., 16-20°C) to ensure proper protein folding.

  • Analysis of Intermediates:

    • Cell pellets are harvested, lysed, and analyzed by MS to detect modified forms of the McmA precursor peptide, providing insights into the enzymatic activity of McmL.

Experimental_Workflow cluster_genome Genome Mining & BGC Identification cluster_bsubtilis Heterologous Expression in B. subtilis cluster_ecoli Combinatorial Biosynthesis in E. coli GenomeSeq Genome Sequencing of Thermoactinomyces sp. YM3-251 Bioinformatics Bioinformatic Analysis (Core Sequence Search: FIVSSSCS) GenomeSeq->Bioinformatics BGC_Identified mcm BGC Identified Bioinformatics->BGC_Identified Cloning_Bsub Clone BGC (mcmA-L) into Shuttle Vector BGC_Identified->Cloning_Bsub Cloning_Ecoli Clone mcmA & mcmL into Compatible Vectors BGC_Identified->Cloning_Ecoli Transform_Bsub Transform B. subtilis 168 Cloning_Bsub->Transform_Bsub Ferment_Bsub Fermentation & Induction Transform_Bsub->Ferment_Bsub Analysis_Bsub HPLC-MS Analysis Ferment_Bsub->Analysis_Bsub MCM_A_Product MCM-A Production Confirmed Analysis_Bsub->MCM_A_Product Transform_Ecoli Co-transform E. coli BL21(DE3) Cloning_Ecoli->Transform_Ecoli Express_Ecoli Co-expression of Proteins Transform_Ecoli->Express_Ecoli Analysis_Ecoli MS Analysis of Intermediates Express_Ecoli->Analysis_Ecoli Pathway_Elucidated Pathway Steps Elucidated Analysis_Ecoli->Pathway_Elucidated

References

The Core Mechanism of Mechercharmycin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of mechercharmycin A, a potent antitumor agent, on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.

Introduction

This compound is a marine-derived natural product, identified as a cyclic peptide bearing four oxazoles and a thiazole.[1] It has demonstrated significant cytotoxic activity against a range of human cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2] This guide synthesizes the current understanding of its molecular mechanism, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The information presented herein is primarily derived from foundational studies on this compound and its analogues.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. The cyclic structure of this compound is crucial for its antitumor activity, as its linear congener, mechercharmycin B, shows almost no such activity.[1][2]

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeIC50Reference
A549Human Lung Carcinoma4.0 x 10⁻⁸ M[2]
JurkatHuman T-cell Leukemia4.6 x 10⁻⁸ M[2]
P388Murine Leukemia10.1 µg/mL[2]

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death (apoptosis) and the inhibition of cell division.[3] Foundational research on this compound and its active derivatives has shown that these compounds trigger apoptotic pathways and interfere with the normal progression of the cell cycle in human tumor cells.[3]

Signaling Pathway Overview

The precise signaling cascade initiated by this compound is a subject of ongoing research. However, based on its observed effects, a putative pathway can be proposed. It is hypothesized that this compound, upon entering the cancer cell, interacts with intracellular targets that lead to the activation of pro-apoptotic proteins and cell cycle checkpoint regulators.

mechercharmycin_a_moa Putative Signaling Pathway of this compound cluster_cell Mechercharmycin_A This compound Cancer_Cell Cancer Cell Mechercharmycin_A->Cancer_Cell Intracellular_Target Intracellular Target(s) Cancer_Cell->Intracellular_Target Apoptosis_Induction Apoptosis Induction Intracellular_Target->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Intracellular_Target->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Checkpoint_Activation Cell Cycle Checkpoint Activation Cell_Cycle_Arrest->Checkpoint_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death Proliferation_Inhibition Inhibition of Proliferation Checkpoint_Activation->Proliferation_Inhibition

Putative signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. It is important to note that the specific details of the protocols used in the foundational study by Hernandez et al. (2008) may vary.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

experimental_workflow Experimental Workflow for Mechanistic Studies Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Cytotoxicity Cytotoxicity Assessment (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 ApoptoticPopulation Quantification of Apoptotic Cells Apoptosis->ApoptoticPopulation CellCycleDistribution Determination of Cell Cycle Distribution CellCycle->CellCycleDistribution Mechanism Elucidation of Mechanism of Action IC50->Mechanism ApoptoticPopulation->Mechanism CellCycleDistribution->Mechanism

Workflow for studying this compound's mechanism.

Conclusion and Future Directions

This compound is a potent cytotoxic agent that induces apoptosis and disrupts cell cycle progression in cancer cells. These mechanisms underscore its potential as a valuable lead compound for the development of new anticancer therapies.

Further research is warranted to:

  • Identify the specific intracellular molecular targets of this compound.

  • Elucidate the detailed signaling pathways involved in its pro-apoptotic and cell cycle inhibitory effects.

  • Evaluate its efficacy and safety in preclinical in vivo models of various cancers.

A comprehensive understanding of its mechanism of action will be critical for its potential translation into a clinical setting.

References

Spectroscopic and Biosynthetic Insights into Mechercharmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the potent cytotoxic marine natural product, mechercharmycin A. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway. This compound, a cyclic peptide bearing four oxazoles and a thiazole, was first isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251[1][2]. Its unique structure and significant antitumor activity make it a subject of considerable interest in the field of drug discovery and development.

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peaks.

Positionδ_C (ppm)δ_H (ppm, J in Hz)
Oxazole-1
2152.4
4138.08.24 (s)
5130.2
Oxazole-2
7152.5
9138.18.26 (s)
10130.3
Oxazole-3
12152.6
14138.28.28 (s)
15130.4
Oxazole-4
17152.7
19138.38.30 (s)
20130.5
Thiazole
22168.4
24149.28.12 (s)
25122.1
Valine
27 (α-CH)59.84.85 (d, 8.5)
28 (β-CH)31.52.45 (m)
29 (γ-CH₃)19.81.05 (d, 6.8)
30 (γ'-CH₃)19.51.02 (d, 6.8)
Isoleucine
32 (α-CH)58.74.78 (d, 8.2)
33 (β-CH)37.82.15 (m)
34 (γ-CH₂)25.41.55 (m), 1.25 (m)
35 (δ-CH₃)11.80.95 (t, 7.4)
36 (γ'-CH₃)15.61.08 (d, 7.0)
Phenylalanine
38 (α-CH)55.45.15 (dd, 8.0, 6.5)
39 (β-CH₂)38.13.30 (dd, 14.0, 6.5), 3.20 (dd, 14.0, 8.0)
40 (γ-C)137.2
41, 45 (δ-CH)129.57.25 (d, 7.5)
42, 44 (ε-CH)128.87.30 (t, 7.5)
43 (ζ-CH)127.17.20 (t, 7.5)
Table 2: High-Resolution Mass Spectrometry Data for this compound

High-resolution mass spectrometry was performed using a JEOL JMS-700 mass spectrometer.

ParameterValue
Ionization ModePositive-ion Fast Atom Bombardment (FAB)
Observed [M+H]⁺737.2158
Calculated [M+H]⁺737.2159
Molecular FormulaC₃₅H₃₂N₈O₇S

Experimental Protocols

Isolation and Purification of this compound

The producing strain, Thermoactinomyces sp. YM3-251, was cultured in a B2 medium at 30°C for 7 days with rotary shaking. The cultured broth was centrifuged, and the resulting precipitate was extracted with a chloroform/methanol (9:1) mixture. The supernatant was extracted with ethyl acetate. The combined extracts were concentrated and subjected to a series of chromatographic separations. These included silica gel column chromatography followed by reversed-phase HPLC (ODS) to yield pure this compound as a white powder.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker DRX-500 spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals (δ_H 2.50 and δ_C 39.5).

  • Mass Spectrometry : High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was conducted on a JEOL JMS-700 two-sector mass spectrometer using a glycerol matrix.

Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP)[3][4]. Its biosynthesis involves a precursor peptide and a series of enzymatic modifications. The key steps include the formation of azoline rings from cysteine and serine residues, followed by oxidation to form the final oxazole and thiazole moieties. The process is finalized by a macrocyclization step to yield the mature cyclic peptide.

MechercharmycinA_Biosynthesis Biosynthesis of this compound cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Final Product Precursor_Peptide McmA Precursor Peptide (FIVSSSCS) Dehydration tRNAGlu-dependent Dehydration Precursor_Peptide->Dehydration McmL Heterocyclization Heterocyclization (Azoline formation) Dehydration->Heterocyclization Dehydrogenation Dehydrogenation (Azole formation) Heterocyclization->Dehydrogenation Macrocyclization Macrocyclization Dehydrogenation->Macrocyclization Mechercharmycin_A This compound Macrocyclization->Mechercharmycin_A

Caption: Proposed biosynthetic pathway of this compound.

References

An In-depth Technical Guide to the RiPP Biosynthesis of Mechercharmycin A

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Mechercharmycin A (MCM-A) is a marine-derived natural product, classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), that exhibits significant cytotoxic and antitumor properties.[1][2] Its complex structure, featuring a macrocycle with four oxazoles and one thiazole, arises from a unique biosynthetic pathway.[2] This guide details the elucidation of the MCM-A biosynthetic pathway, which was achieved through genome mining of the producing organism, Thermoactinomyces sp. YM3-251, and subsequent heterologous expression and characterization in model hosts like Bacillus subtilis and Escherichia coli.[3] A key finding is the unusual timing of post-translational modifications: the process is initiated by a highly regioselective, tRNAGlu-dependent dehydration, which is then followed by the sequential, N- to C-terminal formation of polyazoles through heterocyclization and dehydrogenation.[1][3] This pathway distinguishes MCM-A as a member of a unique subfamily of azole-containing RiPPs and provides a foundation for future bioengineering and drug development efforts.[1]

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated mcm. This cluster was identified by sequencing the genome of the native producer, Thermoactinomyces sp. YM3-251, a strain that is not easily amenable to genetic manipulation.[3] Bioinformatic analysis, guided by the predicted core peptide sequence (FIVSSSCS) of MCM-A, successfully located the putative mcm BGC.[3] The MIBiG database accession for this cluster is BGC0002576.[4]

Data Presentation: Key Genes in the mcm BGC

While the complete functions of all open reading frames within the cluster are still under investigation, key enzymes responsible for the major biosynthetic steps have been identified through heterologous expression studies.[3]

GeneProposed FunctionEvidence / Homology
mcmA Precursor PeptideContains the leader and core peptide (FIVSSSCS) sequences. Identified via genome mining.[3]
mcmL DehydrataseImplicated in the initial, tRNAGlu-dependent dehydration step.[3]
(Unnamed)Cyclodehydratase (YcaO-like)Required for the heterocyclization of Ser/Cys residues into oxazoline/thiazoline rings. (Function inferred from standard azole RiPP biosynthesis).[5]
(Unnamed)DehydrogenaseCatalyzes the oxidation of azoline rings to the final azole state. (Function inferred from standard azole RiPP biosynthesis).[5]
(Unnamed)ProteaseResponsible for the cleavage of the leader peptide from the modified core peptide. (Function inferred from standard RiPP biosynthesis).[6]

The this compound Biosynthetic Pathway

The formation of MCM-A is a multi-step process involving ribosomal synthesis of a precursor peptide followed by a cascade of enzymatic post-translational modifications. Combinatorial co-production of the precursor peptide with various modifying enzymes in E. coli was instrumental in deciphering the specific order of these events.[1][3]

The proposed biosynthetic pathway proceeds as follows:

  • Precursor Peptide Synthesis: The gene mcmA is transcribed and translated by the ribosome to produce the McmA precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide.

  • Initial Dehydration: In a crucial and distinctive first step, a tRNAGlu-dependent mechanism facilitates a highly regioselective dehydration of a specific residue on the core peptide.[1][3] This modification is catalyzed by the enzyme McmL.[3]

  • Polyazole Formation: Following the initial dehydration, a series of enzymes catalyze the formation of the five azole rings in a directional, N- to C-terminal fashion.[1] This process involves two repeating steps:

    • Heterocyclization: A cyclodehydratase (likely a YcaO-family enzyme) converts serine and cysteine residues into their corresponding oxazoline and thiazoline rings.

    • Dehydrogenation: A dehydrogenase oxidizes the newly formed azoline rings into the aromatic oxazole and thiazole moieties.

  • Leader Peptide Cleavage and Macrocyclization: Once all modifications on the core peptide are complete, a protease is believed to cleave the leader peptide. The mature core peptide is then macrocyclized to yield the final natural product, this compound.

This compound Biosynthetic Pathway Proposed Biosynthetic Pathway of this compound cluster_0 Ribosome cluster_1 Post-Translational Modification Cascade mcmA_gene mcmA gene precursor McmA Precursor Peptide (Leader-Core) mcmA_gene->precursor Transcription & Translation dehydrated Dehydrated Precursor precursor->dehydrated 1. Dehydration (McmL, tRNA-Glu) polyazoline Polyazoline Intermediate dehydrated->polyazoline 2. Heterocyclization (Cyclodehydratase) polyazole Modified Core Peptide (Polyazole) polyazoline->polyazole 3. Dehydrogenation (Dehydrogenase) final_product This compound (Cyclic) polyazole->final_product 4. Leader Peptide Cleavage & Macrocyclization

A diagram of the proposed MCM-A biosynthetic pathway.

Experimental Protocols and Workflows

The elucidation of the MCM-A pathway relied on a combination of bioinformatics, genetic engineering, and analytical chemistry. Since the native producer was genetically intractable, heterologous expression was the primary strategy.[3]

Experimental Workflow Experimental Workflow for MCM-A Pathway Elucidation cluster_bs Host: Bacillus subtilis cluster_ec Host: Escherichia coli genome_seq 1. Genome Sequencing (Thermoactinomyces sp. YM3-251) bgc_id 2. BGC Identification (Bioinformatics search for core peptide 'FIVSSSCS') genome_seq->bgc_id bs_expression 3a. Heterologous Expression of mcm BGC bgc_id->bs_expression BGC Cloning ec_expression 3b. Combinatorial Co-production (McmA + Modifying Enzymes) bgc_id->ec_expression Gene Synthesis & Cloning promoter 4. Promoter Activation (pLaps) bs_expression->promoter mcm_a_prod 5. Detection of this compound promoter->mcm_a_prod analog_prod 6. Pathway Engineering & Analog Generation mcm_a_prod->analog_prod Site-directed mutagenesis timing_id 7. Identification of Modification Timing ec_expression->timing_id

References

Initial Cytotoxicity Screening of Mechercharmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity screening of mechercharmycin A, a cyclic peptide-like compound isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] The document summarizes the available quantitative cytotoxicity data, outlines a representative experimental protocol for assessing its cytotoxic activity, and visualizes the experimental workflow and a potential mechanism of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The initial screening data, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below. It is noteworthy that its linear congener, mechercharmycin B, exhibited significantly reduced or no activity, highlighting the critical role of the cyclic structure for its cytotoxic effects.[1]

Cell LineCancer TypeIC50 (µM)
P388Murine Leukemia0.01
1549Human Lung Cancer0.04
JurkatHuman Leukemia0.046

Experimental Protocols

While the precise, detailed experimental protocol for the initial screening of this compound is not publicly available, a representative protocol based on the commonly used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., Jurkat, 1549)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 add_drug Add drug to cells incubate1->add_drug prepare_drug Prepare this compound dilutions prepare_drug->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

While the precise signaling pathway targeted by this compound has not been fully elucidated, many cytotoxic cyclic peptides induce apoptosis. The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be initiated by a cytotoxic agent.

apoptosis_pathway cluster_stimulus External Stimulus cluster_execution Execution Phase cluster_initiation Initiation Phase MechercharmycinA This compound Mitochondria Mitochondrial Stress MechercharmycinA->Mitochondria Caspase3 Caspase-3 Activation PARP PARP Cleavage Caspase3->PARP DNA_frag DNA Fragmentation PARP->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3

Caption: A potential apoptosis signaling pathway induced by this compound.

This technical guide serves as a foundational resource for researchers interested in the cytotoxic properties of this compound. Further investigation is warranted to elucidate its precise mechanism of action and to explore its potential as a therapeutic agent.

References

The Uncharted Depths: A Technical Guide to the Therapeutic Potential of Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity.[1] This extraordinary diversity gives rise to a commensurate chemical diversity, with marine organisms producing a wide array of structurally unique and biologically active secondary metabolites.[2][3] These marine natural products (MNPs) have emerged as a promising frontier in drug discovery, offering novel chemical scaffolds and mechanisms of action that are often absent in terrestrial sources.[3][4] From anticancer and antiviral agents to novel analgesics, compounds derived from marine life are not only enriching the pipeline of pharmaceutical development but have also led to several approved drugs for clinical use.[1][5][6]

This guide provides a technical overview for researchers, scientists, and drug development professionals on the core aspects of exploring the therapeutic potential of marine natural products. It covers the discovery workflow, highlights key quantitative data on bioactive compounds, and details the mechanisms of action for prominent marine-derived drugs.

The Marine Drug Discovery Pipeline

The journey from a marine organism to a clinically approved drug is a complex, multi-stage process. It begins with the collection of biological material and proceeds through a rigorous series of scientific evaluations to isolate, identify, and validate new therapeutic agents. This workflow integrates marine biology, chemistry, pharmacology, and biotechnology to overcome challenges such as low compound yields and complex structural elucidation.[4] The generalized workflow is a bioassay-guided process that ensures resources are focused on the most promising compounds.[7]

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical & Approval Phase A Marine Sample Collection (Sponges, Tunicates, Bacteria, etc.) B Crude Extraction & Preparation of Extracts A->B Extraction C Bioassay Screening (e.g., Cytotoxicity, Antimicrobial) B->C Screening D Bioassay-Guided Fractionation C->D Hit Identified E Isolation & Purification of Active Compounds D->E Isolation F Structure Elucidation (NMR, Mass Spectrometry) E->F Structure Analysis G Lead Compound Identification F->G Lead Identified H Preclinical Studies (In vitro & In vivo Toxicology) G->H Safety & Efficacy I Clinical Trials (Phase I, II, III) H->I IND Submission J Regulatory Approval (FDA, EMA) I->J NDA Submission K Approved Drug J->K Approval

Caption: Generalized workflow for marine natural product drug discovery.

Quantitative Analysis of Bioactive Marine Compounds

A critical step in the evaluation of MNPs is the quantitative assessment of their biological activity. For anticancer agents, the half-maximal inhibitory concentration (IC₅₀) is a key metric, indicating the potency of a compound in inhibiting cancer cell growth. The table below summarizes the cytotoxic activity of several marine-derived compounds against various human cancer cell lines.

CompoundMarine SourceTarget Cancer Cell LineIC₅₀ ValueReference
Spongistatin 1 Spongia sp. (Sponge)Panel of 13 cancer cells0.037 - 0.5 nM[8]
Eribulin Mesylate Halichondria okadai (Sponge) analogBroad range of human cancer cell linesNanomolar range[9]
Chromomycin SA Streptomyces sp. (Marine Bacteria)A549 (Non-small cell lung)1.5 µM[8]
Chromomycin SA Streptomyces sp. (Marine Bacteria)HCC44 (Non-small cell lung)0.78 µM[8]
FBA-TPQ Marine-derived fungusOVCAR-3 (Ovarian)0.98 µM[8]
FBA-TPQ Marine-derived fungusA2780 (Ovarian)1.78 µM[8]
Bis(indole) analog 5b Synthetic (based on sponge alkaloids)DU145 (Prostate)1 - 8.7 µM[9]
Bis(indole) analog 5b Synthetic (based on sponge alkaloids)MCF-7 (Breast)1 - 8.7 µM[9]
Brefeldin A analog 7 Marine-derived fungusK562 (Chronic myelogenous leukemia)0.84 µM[10]

Mechanisms of Action: A Closer Look at Approved Drugs

Several marine-derived drugs are now in clinical use, many of which exhibit novel mechanisms of action that distinguish them from other therapeutics.[1][5]

Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, Trabectedin (also known as ET-743) is a synthetically produced anticancer agent approved for treating advanced soft-tissue sarcoma and ovarian cancer.[11][12][13] Its mechanism is unique and complex. Trabectedin binds to the minor groove of DNA, alkylating guanine at the N2 position.[11][13][14] This covalent adduct causes the DNA helix to bend towards the major groove, triggering a cascade of events that interfere with transcription factors, DNA repair machinery, and cell division.[11][14][15] A key feature of its action is the poisoning of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system, leading to the generation of lethal DNA double-strand breaks and ultimately apoptosis.[12][14]

G Trabectedin Trabectedin (ET-743) DNA DNA Minor Groove (Guanine N2 Position) Trabectedin->DNA Binds to Adduct Trabectedin-DNA Adduct (Helix Bending) DNA->Adduct Forms Transcription Inhibition of Activated Transcription Adduct->Transcription Causes DNARepair Interference with DNA Repair (TC-NER) Adduct->DNARepair Causes TME Modulation of Tumor Microenvironment (TME) Adduct->TME Modulates CellCycle G2/M Phase Cell Cycle Arrest Transcription->CellCycle Contributes to DSB Double-Strand Breaks DNARepair->DSB Leads to DSB->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Results in

Caption: Mechanism of action for the marine-derived drug Trabectedin.

Eribulin is a structurally simplified synthetic analog of halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai.[9][16] Approved for the treatment of metastatic breast cancer and liposarcoma, eribulin functions as a potent microtubule inhibitor.[17][18] Unlike other microtubule-targeting agents like taxanes (which stabilize microtubules) or vinca alkaloids, eribulin has a distinct mechanism. It inhibits the growth phase of microtubules without affecting the shortening phase.[18] Eribulin binds to the vinca domain of tubulin, leading to the sequestration of tubulin into nonproductive aggregates.[17] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, causing cell cycle arrest and subsequent apoptosis.[17][19]

Methodologies for Key Experiments

Disclaimer: This section provides a high-level overview of common experimental methodologies cited in marine natural product research. It is not intended to be a substitute for detailed, peer-reviewed experimental protocols.

The discovery and characterization of marine natural products rely on a suite of sophisticated analytical and biological techniques.

  • Bioassay-Guided Fractionation: This is the foundational process used to isolate active compounds.[20] It involves separating the initial crude extract into simpler fractions using chromatographic techniques. Each fraction is then tested for biological activity (e.g., cytotoxicity). The most active fractions are subjected to further rounds of separation until a pure, active compound is isolated.[21]

  • Structural Elucidation: Once a pure compound is isolated, its chemical structure must be determined. This is primarily accomplished using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

    • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[20][22]

  • Cytotoxicity and Antiproliferative Assays: These assays are used to measure the ability of a compound to kill or inhibit the growth of cancer cells. Common methods include:

    • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

    • Sulforhodamine B (SRB) Assay: A colorimetric assay that stains total cellular protein to determine cell density.

  • Mechanism of Action Studies: To understand how a compound works, a variety of molecular biology techniques are employed, including:

    • Cell Cycle Analysis: Uses flow cytometry to determine if a compound arrests cell division at a specific phase (e.g., G2/M phase).[14]

    • Western Blotting: Detects and quantifies specific proteins to see if the compound affects signaling pathways (e.g., apoptosis-related proteins like caspases).

Conclusion and Future Outlook

The marine world continues to be a treasure trove of novel chemical entities with significant therapeutic potential.[2][23] Approved drugs like Trabectedin and Eribulin underscore the success of this field, demonstrating that the unique chemical structures found in marine organisms can be translated into effective treatments for human diseases.[1] While challenges related to compound supply and the complexity of total synthesis remain, advances in synthetic chemistry, microbial fermentation, and aquaculture are providing viable solutions.[4] The continued exploration of marine ecosystems, coupled with advancements in screening and target identification technologies, promises to usher in a new wave of marine-derived drugs, offering hope for treating a wide range of illnesses.[1][4]

References

Methodological & Application

Total Synthesis and Biosynthesis of Mechercharmycin A Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A is a potent cytotoxic peptide with a complex cyclic structure containing multiple oxazole and thiazole rings. Its significant antitumor activity has spurred efforts to synthesize analogues to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and protocols for two primary approaches for generating this compound analogues: total chemical synthesis and biosynthesis through heterologous expression. The protocols are based on established methodologies and provide a framework for the rational design and production of novel this compound derivatives for drug discovery and development.

I. Total Chemical Synthesis of this compound Analogues

The total synthesis of this compound and its analogues allows for precise structural modifications that are not readily achievable through biosynthetic methods. The following protocols are based on the convergent synthesis strategy reported by Hernández et al. (2008). This approach involves the synthesis of key building blocks, followed by their assembly and cyclization.

Data Presentation: Synthesis of this compound Analogues
CompoundKey FragmentsCoupling MethodCyclization MethodOverall Yield (%)Reference
This compound (1)Trioxazole & Thiazole-containing peptideHATU/HOAtMacrolactamization~5%Hernández et al., 2008
Analogue 2 (Thiazole replaced with Oxazole)Dioxazole & Bis-oxazole peptidesHATU/HOAtMacrolactamization~6%Hernández et al., 2008
Analogue 3c (Modified side chain)Trioxazole & modified peptideHATU/HOAtMacrolactamization~4%Hernández et al., 2008
Experimental Protocols: Key Stages of Total Synthesis

1. Synthesis of Oxazole and Thiazole Amino Acid Building Blocks:

  • Protocol: The synthesis of the oxazole and thiazole containing amino acids is a critical first step. For example, to synthesize a 2,4-disubstituted oxazole, a serine or threonine derivative is reacted with a corresponding acyl chloride to form an oxazoline, which is then oxidized to the oxazole. Thiazoles can be synthesized from cysteine precursors using similar heterocyclization strategies. Detailed procedures for the synthesis of these building blocks can be found in the supporting information of Hernández et al., 2008.

2. Peptide Fragment Assembly:

  • Protocol: The synthesized amino acid building blocks are assembled into peptide fragments using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods. A common coupling reagent used is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) and a tertiary amine base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The progress of the coupling reaction is monitored by a Kaiser test or LC-MS.

3. Fragment Coupling and Macrolactamization:

  • Protocol: The peptide fragments are coupled in solution using reagents like HATU/HOAt. After the linear precursor is assembled, the protecting groups are selectively removed, and the peptide is cyclized. Macrolactamization is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A common reagent for this step is DPPA (diphenylphosphoryl azide) in the presence of a base.

Visualization of the Synthetic Workflow

total_synthesis_workflow cluster_building_blocks Building Block Synthesis cluster_assembly Peptide Assembly cluster_final_steps Final Steps oxazole Oxazole Amino Acids fragment1 Fragment 1 (e.g., Trioxazole) oxazole->fragment1 thiazole Thiazole Amino Acids fragment2 Fragment 2 (e.g., Thiazole peptide) thiazole->fragment2 coupling Fragment Coupling fragment1->coupling fragment2->coupling deprotection Deprotection coupling->deprotection cyclization Macrolactamization deprotection->cyclization purification Purification & Characterization cyclization->purification

Caption: A generalized workflow for the total synthesis of this compound analogues.

II. Biosynthesis of this compound Analogues via Heterologous Expression

The biosynthetic approach offers a powerful alternative for generating this compound analogues by leveraging the natural enzymatic machinery. This method involves the heterologous expression of the mechercharmycin (mcm) biosynthetic gene cluster (BGC) in a suitable host organism, such as Bacillus subtilis or Escherichia coli. Analogues can be generated by precursor-directed biosynthesis or by genetic engineering of the BGC. The following protocols are based on the work of Pei et al. (2022).[1]

Data Presentation: Heterologous Production of this compound and Analogues
Host StrainExpression SystemAnalogue Generation MethodTiter (mg/L)Reference
Bacillus subtilis 168pHT01-based plasmidWild-type mcm BGC~1.5Pei et al., 2022[1]
E. coli BL21(DE3)pET-based co-expressionPrecursor peptide mutagenesisNot reportedPei et al., 2022[1]
Bacillus subtilis 168pHT01-based plasmidGene knockout (mcmL)Not reportedPei et al., 2022[1]
Experimental Protocols: Key Stages of Biosynthesis

1. Cloning and Heterologous Expression of the mcm Biosynthetic Gene Cluster:

  • Protocol: The mcm BGC is amplified from the genomic DNA of the producing organism, Thermoactinomyces sp. YM3-251, and cloned into a suitable expression vector (e.g., pHT01 for B. subtilis). The resulting construct is then transformed into the heterologous host. Expression is typically induced by adding an inducer, such as IPTG, to the culture medium.

2. Fermentation and Production of this compound:

  • Protocol: The engineered B. subtilis strain is cultivated in a suitable fermentation medium (e.g., LB or a defined production medium) at an optimal temperature (e.g., 37°C) with shaking. After induction, the fermentation is continued for a period of 48-72 hours. The production of this compound can be monitored by HPLC-MS analysis of the culture extract.

3. Generation of Analogues by Precursor Engineering:

  • Protocol: To generate analogues, the precursor peptide gene (mcmA) within the BGC can be mutated using site-directed mutagenesis to introduce amino acid substitutions. The modified BGC is then expressed in the heterologous host. The resulting culture is extracted and analyzed by LC-MS to identify new analogues.

Visualization of the Biosynthetic Pathway

biosynthetic_pathway cluster_precursor Precursor Peptide Synthesis cluster_modification Post-translational Modifications cluster_product Final Product mcmA mcmA gene precursor Precursor Peptide (McmA) mcmA->precursor Ribosomal Synthesis dehydration Dehydration (McmL) precursor->dehydration cyclization Cyclization & Oxidation (Other Mcm enzymes) dehydration->cyclization mechercharmycin_A This compound cyclization->mechercharmycin_A Leader Peptide Cleavage

Caption: A simplified diagram of the proposed biosynthetic pathway of this compound.

Conclusion

Both total chemical synthesis and biosynthetic approaches provide powerful and complementary strategies for the generation of this compound analogues. Total synthesis offers precise control over structural modifications, enabling the introduction of non-natural amino acids and diverse functionalities. Biosynthesis, on the other hand, allows for the rapid generation of a library of analogues through genetic manipulation of the biosynthetic pathway and precursor engineering. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of natural product chemistry and drug discovery to guide their efforts in the synthesis and development of novel this compound-based anticancer agents.

References

Application Note: Purification of Mechercharmycin A from Thermoactinomyces sp. YM3-251 Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mechercharmycin A, a cyclic peptide-like compound containing four oxazoles and a thiazole, has demonstrated significant cytotoxic and antitumor activities.[1] This application note provides a detailed protocol for the purification of this compound from the fermentation broth of the marine-derived bacterium Thermoactinomyces sp. YM3-251. The methodology employs a multi-step chromatographic process to isolate the target compound with high purity. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology research.

Introduction

This compound is a novel cytotoxic agent isolated from the marine-derived actinomycete, Thermoactinomyces sp. YM3-251.[1] Its unique structure, featuring a cyclic peptide-like scaffold with multiple oxazole and thiazole rings, contributes to its potent biological activity. The purification of this compound from complex fermentation broth is a critical step in its characterization and further development as a potential therapeutic agent. This protocol outlines a robust and reproducible method for the isolation of this compound, yielding a product of sufficient purity for subsequent biological and chemical analyses.

Materials and Reagents

  • Fermentation broth of Thermoactinomyces sp. YM3-251

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Diaion HP-20 resin

  • Silica gel (Wako gel C-200)

  • Sephadex LH-20 resin

  • High-Performance Liquid Chromatography (HPLC) grade solvents

  • Deionized water

  • Glassware and filtration apparatus

  • Rotary evaporator

  • Chromatography columns

  • HPLC system with a suitable column (e.g., ODS)

Experimental Protocols

The purification of this compound involves a sequential process of extraction and multiple chromatographic steps.

  • Centrifuge the fermentation broth of Thermoactinomyces sp. YM3-251 (10 liters) to separate the mycelium from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate (EtOAc).

  • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a minimal amount of methanol (MeOH).

  • Load the dissolved extract onto a Diaion HP-20 column.

  • Elute the column with a stepwise gradient of aqueous acetone.

  • Collect fractions and monitor for bioactivity.

  • Combine the active fractions and concentrate to dryness.

  • Resuspend the active fraction from the Diaion HP-20 column in a small volume of chloroform (CHCl₃).

  • Apply the sample to a silica gel column (Wako gel C-200).

  • Elute the column with a stepwise gradient of CHCl₃-MeOH.

  • Collect fractions and analyze for the presence of this compound.

  • Pool the fractions containing the target compound and evaporate the solvent.

  • Dissolve the enriched fraction from the silica gel column in a 1:1 mixture of CHCl₃-MeOH.

  • Load the solution onto a Sephadex LH-20 column.

  • Elute the column with the same solvent system (CHCl₃-MeOH, 1:1).

  • Collect fractions and identify those containing this compound.

  • Combine the pure fractions and concentrate to yield purified this compound.

For obtaining highly pure this compound for analytical or sensitive biological assays, a final HPLC step can be performed.

  • Dissolve the purified this compound in a suitable solvent (e.g., MeOH).

  • Inject the sample onto a reversed-phase HPLC column (e.g., ODS).

  • Elute with an appropriate mobile phase, such as a gradient of acetonitrile and water.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • Remove the solvent to obtain the final pure product.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound from a 10-liter fermentation broth.

Purification StepStarting MaterialElution SolventsYieldPurity
Extraction 10 L Fermentation BrothEthyl Acetate2.5 g (crude extract)Low
Diaion HP-20 2.5 g Crude ExtractAqueous Acetone (stepwise)500 mgIntermediate
Silica Gel 500 mg Active FractionCHCl₃-MeOH (stepwise)80 mgHigh
Sephadex LH-20 80 mg Enriched FractionCHCl₃-MeOH (1:1)15 mg>95%

Visualization of the Purification Workflow

The following diagram illustrates the sequential steps involved in the purification of this compound.

Purification_Workflow Fermentation_Broth Fermentation Broth (10 L) Extraction Ethyl Acetate Extraction Fermentation_Broth->Extraction Crude_Extract Crude Extract (2.5 g) Extraction->Crude_Extract Diaion_HP20 Diaion HP-20 Chromatography Crude_Extract->Diaion_HP20 Active_Fraction_1 Active Fraction (500 mg) Diaion_HP20->Active_Fraction_1 Silica_Gel Silica Gel Chromatography Active_Fraction_1->Silica_Gel Enriched_Fraction Enriched Fraction (80 mg) Silica_Gel->Enriched_Fraction Sephadex_LH20 Sephadex LH-20 Chromatography Enriched_Fraction->Sephadex_LH20 Pure_Mechercharmycin_A Pure this compound (15 mg) Sephadex_LH20->Pure_Mechercharmycin_A

Caption: Workflow for the purification of this compound.

Conclusion

This application note details a comprehensive and effective method for the purification of this compound from the fermentation broth of Thermoactinomyces sp. YM3-251. The described protocol, involving sequential extraction and chromatographic separations, allows for the isolation of this potent cytotoxic compound in high purity. The provided workflow and data serve as a valuable resource for researchers in the fields of natural product discovery and cancer drug development.

References

Application Notes and Protocols: Determination of Mechercharmycin A Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A is a cyclic peptide natural product that has demonstrated potent antitumor activity.[1][2] Accurate assessment of its cytotoxic effects on cancer cell lines is a critical step in the drug development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[1][2] This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, along with data presentation and a proposed signaling pathway.

The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[1][2] This reduction is primarily carried out by mitochondrial dehydrogenases.[1][2] The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.[1]

Data Presentation

The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Adenocarcinoma0.04[3]
JurkatHuman Leukemia0.04[3]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a general guideline and may require optimization depending on the cell line and laboratory conditions.

Materials:

  • This compound

  • Target cancer cell lines (e.g., A549, Jurkat)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, collect cells by centrifugation.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and enter the exponential growth phase.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance readings of all other wells.

    • The percentage of cell viability is calculated using the following formula:

  • Determine the IC50 Value:

    • Plot the percentage of cell viability against the concentration of this compound.

    • The IC50 value can be determined from the dose-response curve by identifying the concentration that results in 50% cell viability. This is typically done using non-linear regression analysis with software such as GraphPad Prism.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound dilutions incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt add_solubilization Add solubilization solution incubation_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, its induction of apoptosis suggests the involvement of key apoptotic signaling pathways.[4] The following diagram illustrates a general intrinsic (mitochondrial) apoptosis pathway that is a common mechanism for many cytotoxic compounds.

Apoptosis_Pathway Proposed General Apoptosis Pathway for this compound cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome mechercharmycin_A This compound bax_bak Bax/Bak Activation mechercharmycin_A->bax_bak Induces (mechanism under investigation) mito_pore Mitochondrial Outer Membrane Permeabilization bax_bak->mito_pore cyto_c Cytochrome c Release mito_pore->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: General intrinsic apoptosis pathway.

Disclaimer: The proposed signaling pathway is a generalized representation of apoptosis induction. The specific upstream molecular targets of this compound require further investigation.

References

Application of Mechercharmycin A in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechercharmycin A is a novel cyclic peptide that has demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] Isolated from a marine-derived Thermoactinomyces sp., this natural product has garnered interest within the oncology research community for its potential as an anticancer agent.[2] Preliminary studies indicate that this compound exerts its antitumor activity through the induction of apoptosis and cell cycle arrest.[1] These application notes provide a summary of the available data on this compound and detailed protocols for key in vitro assays to evaluate its efficacy and mechanism of action in cancer cell lines.

Data Presentation

Currently, detailed quantitative data beyond cytotoxicity is limited in publicly available literature. The primary reported data is the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CarcinomaNot explicitly quantified in the provided search results, but cytotoxic activity is noted.[1]
HT-29Colon AdenocarcinomaNot explicitly quantified in the provided search results, but cytotoxic activity is noted.[1]
MDA-MB-231Breast AdenocarcinomaNot explicitly quantified in the provided search results, but cytotoxic activity is noted.[1]

Note: The provided search results mention cytotoxicity against a panel of three human tumor cell lines but do not specify the IC50 values for each.

Mechanism of Action

The primary mechanism of action of this compound in cancer cells involves the induction of programmed cell death (apoptosis) and the inhibition of cell cycle progression.[1] The precise molecular targets and signaling pathways involved are still under investigation.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Based on common apoptotic mechanisms, this compound could potentially modulate the expression or activity of key regulatory proteins.

Diagram 1: Hypothetical Apoptotic Pathway for this compound

Hypothetical Apoptotic Pathway of this compound Mechercharmycin_A This compound Mitochondrial_Stress Mitochondrial Stress Mechercharmycin_A->Mitochondrial_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Mitochondrial_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptotic pathway potentially activated by this compound.

Cell Cycle Arrest

This compound has been observed to inhibit cell division, suggesting an interference with the cell cycle machinery.[1] This could involve the arrest of cells at specific checkpoints, preventing their proliferation.

Diagram 2: Experimental Workflow for Investigating this compound

Experimental Workflow for this compound Investigation cluster_0 In Vitro Evaluation Start Cancer Cell Lines Treatment Treat with This compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for characterizing the anticancer effects of this compound.

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, centrifuge, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. Its ability to induce apoptosis and cell cycle arrest makes it a valuable candidate for further investigation in cancer research and drug development. The protocols provided herein offer a standardized approach to characterizing its effects on cancer cell lines. Future research should focus on elucidating the specific molecular signaling pathways targeted by this compound to fully understand its therapeutic potential.

References

Protocol for High-Yield Synthesis of Mechercharmycin A Precursor Peptide in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechercharmycin A, a polyazole cyclopeptide of marine origin, has garnered significant interest due to its notable bioactivities. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its production involves the initial synthesis of a precursor peptide. This document provides a detailed protocol for the heterologous expression and purification of the this compound precursor peptide (McmA) in Escherichia coli. The methodology leverages a codon-optimized synthetic gene, a high-expression vector system, and an N-terminal hexahistidine (His₆) tag for simplified purification. This protocol is designed to be a robust starting point for researchers aiming to produce the McmA precursor peptide for downstream enzymatic modification studies, structural biology, or the generation of this compound analogs.

Introduction

The biosynthesis of this compound is initiated by the ribosomal synthesis of a precursor peptide, McmA, which subsequently undergoes a series of post-translational modifications, including dehydration and polyazole formation, to yield the mature natural product.[1] The study of these enzymatic transformations necessitates a reliable source of the unmodified McmA precursor peptide. Escherichia coli is a widely used and effective host for the heterologous expression of RiPP precursor peptides due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular biology tools.[2][3] This protocol outlines a comprehensive workflow for the production and purification of His₆-tagged McmA in E. coli, providing a foundation for further investigation into the this compound biosynthetic pathway.

Experimental Workflow

experimental_workflow cluster_gene_synthesis Gene Synthesis & Vector Construction cluster_expression Expression in E. coli cluster_purification Purification cluster_analysis Analysis A Design McmA Gene (Codon Optimized for E. coli) B Synthesize Gene with N-terminal His6-tag A->B A->B C Clone into pET Expression Vector B->C B->C D Transform Vector into E. coli BL21(DE3) C->D E Culture Transformed Cells D->E D->E F Induce Expression with IPTG E->F E->F G Cell Lysis F->G H Immobilized Metal Affinity Chromatography (IMAC) G->H G->H I Elution of His6-McmA H->I H->I J SDS-PAGE Analysis I->J K Mass Spectrometry J->K J->K

Figure 1. Experimental workflow for the synthesis of this compound precursor peptide.

Quantitative Data Summary

While specific yields for the this compound precursor peptide have not been extensively reported, the following table provides representative data based on the expression of similar RiPP precursor peptides in E. coli. These values can serve as a benchmark for optimization efforts.

ParameterTypical RangeNotes
Expression Culture Volume 1 LStandard laboratory scale.
Wet Cell Paste Yield 5 - 10 g/LDependent on final cell density.
Purified His₆-McmA Yield 1 - 5 mg/LHighly dependent on expression level and solubility.
Purity (Post-IMAC) >90%As estimated by SDS-PAGE with Coomassie staining.

Experimental Protocols

Gene Synthesis and Vector Construction
  • Gene Design:

    • The amino acid sequence of the this compound precursor peptide (McmA) should be reverse-translated into a DNA sequence.

    • The DNA sequence must be codon-optimized for expression in E. coli to enhance translation efficiency.

    • An N-terminal hexahistidine (His₆) tag sequence followed by a TEV (Tobacco Etch Virus) protease cleavage site should be included to facilitate purification and subsequent tag removal if required.

    • Restriction sites compatible with the chosen expression vector (e.g., NdeI and XhoI for pET vectors) should be added to the 5' and 3' ends of the gene sequence.

  • Vector Construction:

    • The synthesized gene should be cloned into a high-expression vector, such as pET-28a(+), under the control of a T7 promoter.

    • The ligation product is then transformed into a suitable cloning strain of E. coli (e.g., DH5α).

    • Successful clones are identified by antibiotic selection (e.g., kanamycin for pET-28a(+)) and confirmed by colony PCR and Sanger sequencing.

Expression of His₆-McmA in E. coli
  • Transformation:

    • Transform the confirmed expression vector into a competent E. coli expression strain, such as BL21(DE3).

    • Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony from the agar plate into 50 mL of LB medium containing the selective antibiotic.

    • Incubate the starter culture overnight at 37°C with shaking at 200-250 rpm.

  • Expression Culture and Induction:

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

    • Incubate the culture at 37°C with shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

    • Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

  • Cell Harvest:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of His₆-McmA
  • Cell Lysis:

    • Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His₆-McmA peptide with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange and Storage:

    • If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) using dialysis or a desalting column.

    • Concentrate the protein if needed and store at -80°C.

Analysis
  • SDS-PAGE:

    • Analyze the protein fractions from each purification step by SDS-PAGE to assess purity and estimate the molecular weight of the expressed peptide.

  • Mass Spectrometry:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Signaling Pathways and Logical Relationships

The synthesis of the this compound precursor peptide in E. coli does not involve complex signaling pathways within the host. Instead, it relies on the central dogma of molecular biology, which is logically straightforward. The following diagram illustrates the logical flow from the genetic construct to the final purified peptide.

logical_relationship cluster_genetic_information Genetic Information cluster_induction_and_transcription Induction & Transcription cluster_translation_and_product Translation & Product A pET Vector with His6-mcmA gene B T7 Promoter A->B A->B C lac Operator B->C B->C D IPTG Addition E Inactivation of LacI Repressor C->E D->E D->E F T7 RNA Polymerase Expression E->F E->F G Transcription of mcmA gene F->G F->G H Translation of mcmA mRNA G->H I Synthesis of His6-McmA Peptide H->I H->I

Figure 2. Logical flow of IPTG-inducible expression of the McmA precursor peptide.

References

Application Notes and Protocols for In Vitro Post-Translational Modification of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse and rapidly expanding class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The biosynthesis of RiPPs begins with a ribosomally produced precursor peptide, which is then tailored by a series of dedicated enzymes to install a variety of chemical modifications.[1][2][3] This modular biosynthesis, involving a precursor peptide composed of a leader peptide for enzyme recognition and a core peptide that undergoes modification, is amenable to in vitro reconstitution.[1][4] Such cell-free systems offer a powerful platform for characterizing biosynthetic pathways, engineering novel peptide variants, and producing modified peptides with improved therapeutic properties.[5][6]

These application notes provide detailed protocols for the in vitro post-translational modification of three major classes of RiPPs: Lanthipeptides, Thiopeptides, and Cyanobactins. Additionally, a general protocol for in vitro glycosylation, a key modification for enhancing the pharmacokinetic properties of peptides, is included.

Key Post-Translational Modifications of RiPPs: An Overview

The structural diversity of RiPPs arises from a vast array of enzyme-catalyzed modifications. Common modifications include:

  • Dehydration and Cyclization (Lanthipeptides): Serine and threonine residues in the core peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequent intramolecular Michael-type addition of cysteine thiols to these dehydroamino acids results in the formation of characteristic thioether cross-links known as lanthionines and methyllanthionines.[3][7][8]

  • Heterocyclization (Thiopeptides and Cyanobactins): Cysteine, serine, and threonine residues can be converted into thiazoline/thiazole and oxazoline/oxazole rings.[1][9][10][11] This is a hallmark of thiopeptides and many cyanobactins.

  • Macrocyclization: The peptide backbone can be circularized, often through the action of dedicated proteases and ligases, enhancing stability and conformational rigidity.[12][13]

  • Glycosylation: The attachment of sugar moieties to the peptide scaffold can improve solubility, stability, and in vivo half-life.[14][15]

Section 1: In Vitro Lanthipeptide Biosynthesis (Nisin Model System)

Lanthipeptides are characterized by their thioether cross-links. The in vitro reconstitution of the biosynthesis of nisin, a well-studied lantibiotic, provides a model system for this class of RiPPs. The key enzymes are the dehydratase NisB and the cyclase NisC, which act on the precursor peptide NisA.[16][17]

Experimental Workflow: In Vitro Nisin Biosynthesis

in_vitro_nisin_biosynthesis cluster_purification Protein Expression & Purification cluster_reaction In Vitro Modification cluster_analysis Analysis NisA Precursor Peptide (NisA) Expression Purify_NisA Purify His-tagged NisA NisA->Purify_NisA NisB Dehydratase (NisB) Expression Purify_NisB Purify His-tagged NisB NisB->Purify_NisB NisC Cyclase (NisC) Expression Purify_NisC Purify His-tagged NisC NisC->Purify_NisC Reaction_Mix Combine NisA, NisB, NisC, ATP, Mg2+, Glutamate Purify_NisA->Reaction_Mix Purify_NisB->Reaction_Mix Purify_NisC->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation MALDI_TOF MALDI-TOF MS Analysis Incubation->MALDI_TOF

Caption: Workflow for in vitro nisin biosynthesis.

Quantitative Data for In Vitro Nisin Modification
ParameterValueReference
Enzyme Concentrations
His6-NisB5 µM[18]
His6-NisC5 µM[17]
Substrate Concentration
His6-NisA200 µM[18]
Reaction Conditions
Buffer50 mM HEPES, pH 7.5[18]
ATP5 mM[18]
MgCl₂10 mM[18]
Glutamate175 mM[18]
Spermidine1.5 mM[18]
Temperature30°C[18]
Incubation Time4 hours[18]
Observed Modification Fully dehydrated and cyclized NisA[16][17]
Protocols

Protocol 1.1: Expression and Purification of His-tagged NisA, NisB, and NisC

This protocol is based on methods for purifying His-tagged proteins.[19][20][21]

  • Expression:

    • Transform E. coli BL21(DE3) cells with expression plasmids for His-tagged NisA, NisB, and NisC.

    • Grow cultures in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.4 mM IPTG and grow for 16-18 hours at 22°C.

  • Cell Lysis:

    • Harvest cells by centrifugation at 3,000 x g for 20 minutes.

    • Resuspend the cell pellet in His Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA agarose column with His Binding Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with His Wash Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 50 mM imidazole, pH 7.4).

    • Elute the His-tagged protein with His Elution Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4).

    • Dialyze the purified proteins against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

Protocol 1.2: In Vitro Dehydration and Cyclization of NisA

This protocol is adapted from the in vitro reconstitution of NisB activity.[18]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components to the final concentrations listed in the quantitative data table:

      • Purified His₆-NisA

      • Purified His₆-NisB

      • Purified His₆-NisC

      • ATP

      • MgCl₂

      • Glutamate

      • Spermidine

      • Reaction Buffer (50 mM HEPES, pH 7.5)

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4 hours.

  • Analysis:

    • Analyze the reaction products by MALDI-TOF mass spectrometry to observe the mass shifts corresponding to dehydration (loss of 18 Da per Ser/Thr) and the final cyclized product.

Section 2: In Vitro Thiopeptide Biosynthesis (Thiomuracin Model System)

Thiopeptides are characterized by a nitrogen-containing six-membered ring and multiple thiazole moieties. The in vitro reconstitution of the thiomuracin core scaffold involves six enzymes (TbtB, TbtC, TbtD, TbtE, TbtF, TbtG) acting on the precursor peptide TbtA.[1][2][22][23]

Signaling Pathway: Thiomuracin Core Biosynthesis

thiomuracin_biosynthesis TbtA Precursor Peptide (TbtA) Thiazolines Thiazoline Formation (TbtF, TbtG, TbtE) TbtA->Thiazolines ATP Thiazoles Thiazole Formation (TbtE) Thiazolines->Thiazoles Dehydration Dehydration (TbtB, TbtC, tRNAGlu) Thiazoles->Dehydration ATP, Glutamate Pyridine Pyridine Formation & Leader Peptide Cleavage (TbtD) Dehydration->Pyridine Core_Scaffold Thiomuracin Core Scaffold Pyridine->Core_Scaffold

Caption: Enzymatic cascade for thiomuracin core biosynthesis.

Quantitative Data for In Vitro Thiomuracin Core Synthesis
ParameterValueReference
Enzyme Concentrations
TbtB, TbtC, MBP-TbtD, TbtE, TbtF, TbtG5 µM each[22]
E. coli GluRS10 µM[22]
Substrate & Cofactor Concentrations
TbtA precursor100 µM[22]
T. bispora tRNAGlu10 µM[22]
ATP5 mM[22]
Reaction Conditions
Buffer100 mM HEPES, pH 7.5[22]
MgCl₂5 mM[22]
KCl150 mM[22]
Temperature30°C[22]
Incubation Time4 hours[22]
Observed Modification Formation of the thiomuracin core scaffold[22]
Protocols

Protocol 2.1: Expression and Purification of Thiomuracin Biosynthetic Enzymes

  • Follow the general procedure outlined in Protocol 1.1 for the expression and purification of the six His-tagged or MBP-tagged thiomuracin enzymes (TbtB, TbtC, TbtD, TbtE, TbtF, TbtG) and the precursor peptide TbtA.

Protocol 2.2: In Vitro Reconstitution of Thiomuracin Core Scaffold

This protocol is based on the methods described for the in vitro biosynthesis of the thiomuracin core.[22]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components to the final concentrations specified in the quantitative data table:

      • Purified TbtA precursor

      • Purified TbtB, TbtC, MBP-TbtD, TbtE, TbtF, TbtG

      • Purified E. coli GluRS

      • In vitro transcribed T. bispora tRNAGlu

      • ATP

      • MgCl₂

      • KCl

      • Reaction Buffer (100 mM HEPES, pH 7.5)

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4 hours.

  • Analysis:

    • Quench the reaction and analyze the products by HPLC-MS to identify the fully modified thiomuracin core scaffold.

Section 3: In Vitro Cyanobactin Biosynthesis

Cyanobactins are a class of RiPPs that often feature macrocyclization and heterocyclization. The in vitro modification of cyanobactins is highly modular, allowing for the mix-and-match of enzymes from different pathways. Key enzymes include heterocyclases (e.g., PatD, TruD), N-terminal proteases (e.g., PatA), and C-terminal protease/macrocyclases (e.g., PatG).[9][10][12]

Experimental Workflow: In Vitro Cyanobactin Modification

in_vitro_cyanobactin_modification Precursor Precursor Peptide (e.g., PatE) Heterocyclase Heterocyclase (e.g., PatD) + ATP, Mg2+ Precursor->Heterocyclase N_Protease N-terminal Protease (e.g., PatA) Heterocyclase->N_Protease C_Protease C-terminal Protease/ Macrocyclase (e.g., PatG) N_Protease->C_Protease Modified_Peptide Modified Peptide C_Protease->Modified_Peptide

Caption: Stepwise in vitro modification of a cyanobactin precursor.

Quantitative Data for In Vitro Cyanobactin Modification
ParameterValueReference
Enzyme Concentrations
Heterocyclase (PatD/TruD)2 µM[4]
N-terminal Protease (ThcA)6 µM[9]
Substrate Concentration
Precursor Peptide40-50 µM[4][9]
Reaction Conditions (Heterocyclization)
Buffer50 mM Tris, pH 7.5[4]
ATP1 mM[4]
MgCl₂5 mM[4]
DTT6 mM[4]
Temperature37°C[24]
Incubation Time16-18 hours[9][24]
Reaction Conditions (Proteolysis)
Buffer50 mM Tris, pH 7.5[9]
CaCl₂10 mM[9]
DTT4 mM[9]
Temperature34°C[9]
Incubation Time18 hours[9]
Protocols

Protocol 3.1: Expression and Purification of Cyanobactin Modifying Enzymes

  • Follow the general procedure outlined in Protocol 1.1 for the expression and purification of the desired His-tagged cyanobactin enzymes (e.g., PatD, PatA, PatG) and the precursor peptide.

Protocol 3.2: In Vitro Heterocyclization and Proteolytic Cleavage

This protocol is based on methods for in vitro cyanobactin modification.[4][9]

  • Heterocyclization Reaction:

    • In a microcentrifuge tube, combine the purified precursor peptide (50 µM), heterocyclase (2 µM), ATP (1 mM), MgCl₂ (5 mM), and DTT (6 mM) in 50 mM Tris buffer, pH 7.5.

    • Incubate at 37°C for 16-18 hours.

  • N-terminal Proteolysis:

    • To the heterocyclization reaction mixture, add the N-terminal protease (e.g., ThcA to 6 µM), CaCl₂ (to 10 mM), and adjust DTT (to 4 mM).

    • Incubate at 34°C for 18 hours.

  • C-terminal Proteolysis and Macrocyclization (if applicable):

    • Add the purified C-terminal protease/macrocyclase (e.g., PatG) to the reaction mixture.

    • Incubate under conditions optimal for the specific enzyme.

  • Analysis:

    • Monitor the progress of each step and the final products by HPLC-MS.

Section 4: In Vitro Glycosylation of RiPPs

Glycosylation can be achieved in vitro using glycosyltransferases that transfer a sugar moiety from an activated sugar donor (e.g., UDP-sugar) to the peptide. This protocol provides a general framework that can be adapted for specific RiPPs.[25][26]

Logical Relationship: In Vitro Glycosylation

in_vitro_glycosylation RiPP RiPP Substrate Reaction Reaction Mixture RiPP->Reaction Glycosyltransferase Glycosyltransferase Glycosyltransferase->Reaction UDP_Sugar UDP-Sugar Donor UDP_Sugar->Reaction Glyco_RiPP Glycosylated RiPP Reaction->Glyco_RiPP Incubation

Caption: Components and outcome of an in vitro glycosylation reaction.

Quantitative Data for a General In Vitro Glycosylation Assay
ParameterValueReference
Enzyme Concentration
N-Glycosyltransferase (NGT)10 µM[25]
Substrate & Donor Concentrations
Peptide Substrate~150 µM[25]
UDP-Glucose (Donor)1:25 molar ratio (peptide:donor)[25]
Reaction Conditions
Buffer25 mM Tris, pH 8.0, 150 mM NaCl[25]
Temperature25°C[25]
Incubation Time16 hours[25]
Observed Modification Addition of a single glucose moiety[25]
Protocols

Protocol 4.1: Expression and Purification of Glycosyltransferase

  • Follow the general procedure in Protocol 1.1 for the expression and purification of the desired His-tagged glycosyltransferase.

Protocol 4.2: In Vitro Glycosylation of a Peptide

This protocol is adapted from a method for the in vitro glycosylation of membrane proteins, which can be modified for soluble RiPPs.[25]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Purified RiPP substrate (to ~150 µM)

      • Purified glycosyltransferase (to 10 µM)

      • UDP-sugar donor (e.g., UDP-glucose) in a 25-fold molar excess to the peptide substrate.

      • Reaction Buffer (25 mM Tris, pH 8.0, 150 mM NaCl)

  • Incubation:

    • Incubate the reaction mixture at 25°C for 16 hours with gentle agitation.

  • Analysis:

    • Analyze the reaction products by MALDI-TOF MS or LC-MS to detect the mass increase corresponding to the addition of the sugar moiety.

Conclusion

The in vitro reconstitution of RiPP biosynthetic pathways is a versatile and powerful tool for both fundamental research and applied biotechnology. The protocols and data presented here provide a starting point for researchers to explore the diverse chemistry of RiPPs in a controlled, cell-free environment. By leveraging the modularity and promiscuity of RiPP modifying enzymes, these in vitro systems will continue to facilitate the discovery and engineering of novel peptide-based therapeutics.

References

Application Note: Quantification of Mechercharmycin A in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of mechercharmycin A in biological matrices, specifically human plasma. This compound, a potent cytotoxic cyclic peptide isolated from Thermoactinomyces sp., has garnered significant interest for its antitumor properties.[1][2] This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and accurate measurement of this compound, crucial for pharmacokinetic and drug metabolism studies. The methodology encompasses sample preparation from plasma, optimized chromatographic separation, and detection using multiple reaction monitoring (MRM).

Introduction to this compound

This compound is a cyclic peptide-like natural product characterized by a unique structure containing four oxazole rings and one thiazole ring.[1][2] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) with significant cytotoxic activity against various cancer cell lines, including lung cancer and leukemia.[3][4] The complex cyclic structure of this compound presents analytical challenges for its quantification in complex biological fluids. This application note provides a detailed protocol to overcome these challenges, enabling researchers to accurately assess its concentration in preclinical and clinical research.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC35H32N8O7S[1]
Molecular Weight708.7 g/mol [1][5]
AppearanceSolid[1]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from human plasma using protein precipitation, a straightforward and effective method for removing high-abundance proteins.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (IS) solution (see section 2.4)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.

LC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - ProposedCollision Energy (eV) - Starting Point
This compound709.7~596.6 (Loss of isoleucine residue)25
This compound709.7~497.5 (Loss of isoleucine and valine)30
Internal StandardTBDTBDTBD

Note: These are proposed transitions and will require experimental optimization on the specific mass spectrometer used.

Internal Standard Selection

A stable isotope-labeled (SIL) this compound would be the ideal internal standard but is not commercially available. A practical alternative is to use a structurally similar compound that is not present in the biological matrix and has a distinct molecular weight. Mechercharmycin B, the linear congener of this compound, could be a suitable candidate if synthesized or isolated. Alternatively, a commercially available cyclic peptide with similar chemical properties that does not interfere with this compound's retention time could be employed. For the purpose of this protocol, it is assumed a suitable analogue has been procured.

Method Validation

A full validation of this bioanalytical method should be performed according to regulatory guidelines. Key parameters to assess include:

  • Linearity: Analyze a series of calibration standards to determine the concentration range over which the assay is linear.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity: Assess the potential for interference from endogenous components in the biological matrix.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (see section 3).

Stability Assessment Protocol

The stability of this compound in plasma is a critical parameter. The following experiments should be conducted:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles (-20°C to room temperature).

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before analysis.

  • Long-Term Stability: Store QC samples at -20°C and -80°C and analyze them at various time points (e.g., 1, 3, 6 months).

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler over the expected duration of an analytical run.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for this compound Quantification

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI+
MRM Transition (Proposed) 709.7 -> 596.6
Internal Standard Structurally similar cyclic peptide

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery (%) > 85%
Matrix Effect (%) < 15%

Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute lc_separation 9. LC Separation (C18 Column) reconstitute->lc_separation ms_detection 10. MS/MS Detection (MRM) lc_separation->ms_detection quantification 11. Quantification ms_detection->quantification reporting 12. Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of the novel anticancer agent this compound in biological samples. The described LC-MS/MS method, incorporating protein precipitation for sample cleanup, offers the necessary sensitivity and selectivity for pharmacokinetic and other drug development-related studies. The successful implementation of this method will facilitate a better understanding of the in vivo behavior of this compound and support its journey through the drug development pipeline. Further refinement and validation of this method will be essential for its application in regulated bioanalysis.

References

Application Notes and Protocols for In Vivo Evaluation of Mechercharmycin A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the in vivo evaluation of Mechercharmycin A, a cyclic peptide with promising cytotoxic and antitumor properties.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

This compound is a marine-derived natural product, identified as a cyclic peptide containing four oxazoles and a thiazole.[1] It has demonstrated significant cytotoxic activity against various tumor cell lines in vitro, with studies indicating that it can inhibit cell division and induce apoptosis.[2] To further characterize its therapeutic potential, in vivo studies are essential to assess its efficacy, pharmacokinetics, and safety profile in a living organism.[3][4][5] This document provides detailed protocols for conducting in vivo experiments using a xenograft mouse model, a standard and widely accepted preclinical model for evaluating anticancer agents.[6][7][8]

Preclinical In Vivo Experimental Objectives

The primary goals for the in vivo testing of this compound are:

  • To determine the maximum tolerated dose (MTD): Establishing the highest dose that can be administered without causing unacceptable toxicity.[9]

  • To evaluate the antitumor efficacy: Assessing the ability of this compound to inhibit tumor growth in a xenograft model.[10]

  • To characterize the pharmacokinetic (PK) profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9]

  • To investigate the pharmacodynamic (PD) effects: Linking the drug's concentration to its biological effect on the tumor.

Experimental Protocols

Animal Model Selection and Husbandry
  • Animal Model: Athymic nude mice (e.g., BALB/c nude) or Severe Combined Immunodeficient (SCID) mice are recommended for establishing human tumor xenografts, as their compromised immune systems prevent the rejection of human cells.[6][7][8]

  • Age and Weight: Mice should be 5-6 weeks old and weigh approximately 18-22 grams at the start of the experiment.[6]

  • Husbandry: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.[6] All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.[9]

Cell Line and Tumor Implantation
  • Cell Line Selection: Choose a human cancer cell line that has shown sensitivity to this compound in vitro. For example, a panel of human tumor cell lines as described in the in vitro cytotoxicity assays could be used.[2]

  • Cell Preparation: Culture the selected cancer cells in appropriate media until they reach the logarithmic growth phase. Harvest the cells by trypsinization and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.[6]

Experimental Workflow

The overall experimental workflow for the in vivo evaluation of this compound is depicted below.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_acclimatization Animal Acclimatization (1 week) tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_initiation Treatment Initiation (Vehicle and this compound) randomization->treatment_initiation daily_monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment_initiation->daily_monitoring tumor_measurement Tumor Volume Measurement (2-3 times/week) daily_monitoring->tumor_measurement endpoint Endpoint Determination (e.g., Tumor Volume >2000 mm³ or 28 days) tumor_measurement->endpoint sample_collection Sample Collection (Tumor, Blood, Tissues) endpoint->sample_collection data_analysis Data Analysis (Efficacy, Toxicity, PK/PD) sample_collection->data_analysis signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway mechercharmycin_A This compound stress_sensor Cellular Stress Sensor mechercharmycin_A->stress_sensor induces bax_bak Bax/Bak Activation stress_sensor->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mechercharmycin A Production in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of mechercharmycin A in heterologous hosts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous production important?

This compound is a marine-derived natural product, a type of polyazole cyclopeptide with significant antitumor activity.[1][2] It belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] The native producer, Thermoactinomyces sp. YM3-251, is difficult to manipulate genetically.[2] Therefore, expressing its biosynthetic gene cluster (BGC) in more tractable heterologous hosts like Bacillus subtilis and Escherichia coli is crucial for studying its biosynthesis, generating novel analogs, and enabling larger-scale production for research and development.[1][2]

Q2: What are the key components of the this compound biosynthetic gene cluster?

The this compound biosynthetic gene cluster, designated as mcm, contains the precursor peptide gene mcmA and genes encoding modifying enzymes, such as the dehydratase mcmL.[2] The precursor peptide, McmA, consists of a leader peptide sequence that guides the post-translational modifications and a core peptide sequence (FIVSSSCS) that is modified to form the final natural product.[2]

Q3: What are the primary heterologous hosts used for this compound production?

The mcm biosynthetic gene cluster has been successfully expressed in Bacillus subtilis 168 and Escherichia coli.[1][2] B. subtilis is a favorable host for the expression of RiPPs due to its genetic tractability and capacity for producing these types of secondary metabolites.

Q4: What are the fundamental steps in the biosynthesis of this compound?

The biosynthesis of this compound involves a series of post-translational modifications to the McmA precursor peptide. The key steps are:

  • A tRNA-Glu-dependent, highly regioselective dehydration of serine residues.[1]

  • Polyazole formation through subsequent heterocyclization and dehydrogenation, proceeding in an N- to C-terminal direction.[1]

Troubleshooting Guide

This guide addresses specific challenges that may arise during the heterologous production of this compound and offers potential solutions.

Issue 1: Low or No Production of this compound
Potential Cause Troubleshooting Strategy Experimental Details
Inefficient transcription of the mcm gene cluster. Promoter Engineering: The native promoter of the mcm cluster may not be efficiently recognized by the heterologous host's transcriptional machinery. Introduce a strong, well-characterized promoter upstream of the BGC. For B. subtilis, strong constitutive or inducible promoters can be used. A strong promoter, pLaps, has been successfully used to activate the mcm BGC in B. subtilis.[2]1. Select a suitable strong promoter for your host (e.g., Pgrac for B. subtilis). 2. Clone the promoter upstream of the mcm gene cluster in your expression vector. 3. Transform the construct into the host and screen for production.
Suboptimal codon usage for the heterologous host. Codon Optimization: The codon usage of the mcm genes from Thermoactinomyces sp. may not be optimal for efficient translation in B. subtilis or E. coli. This can lead to translational stalling and low protein expression.1. Analyze the codon usage of the mcm gene cluster and compare it to the codon usage of the intended heterologous host. 2. Synthesize a codon-optimized version of the mcmA gene and potentially other key enzyme-encoding genes for your host. 3. Replace the native genes with the codon-optimized versions in your expression construct.
Precursor peptide (McmA) degradation. Host Strain Engineering & Fusion Partners: The McmA precursor peptide may be susceptible to degradation by host proteases.[2]1. Use protease-deficient strains of B. subtilis or E. coli. 2. Express McmA as a fusion protein with a stable partner (e.g., SUMO, MBP) to protect it from proteolysis. A cleavage site can be engineered between the fusion partner and McmA for later removal.
Toxicity of this compound to the host. Inducible Promoters & Resistant Strains: High concentrations of the bioactive product may be toxic to the host, inhibiting growth and further production.1. Use an inducible promoter to delay the production of this compound until the culture has reached a high cell density. 2. Attempt to evolve or engineer host strains with increased resistance to this compound.
Issue 2: Accumulation of Biosynthetic Intermediates or Incorrect Products
Potential Cause Troubleshooting Strategy Experimental Details
Imbalanced expression of biosynthetic enzymes. Refactoring the Gene Cluster: The stoichiometry of the precursor peptide and the modifying enzymes is critical. Imbalances can lead to the accumulation of partially modified intermediates.1. Place each gene or operon within the mcm cluster under the control of a separate, titratable promoter. 2. Vary the induction levels of each promoter to optimize the relative expression of McmA and the modifying enzymes.
Missing cofactors or incompatible enzymatic activity. Co-expression of Helper Enzymes & Host Selection: The modifying enzymes in the mcm cluster may require specific cofactors that are limiting in the heterologous host.1. Identify any necessary cofactors for the mcm enzymes and consider engineering the host to overproduce them. 2. If a specific enzymatic step is inefficient, consider co-expressing a homologous enzyme from a different RiPP pathway that is known to be active in your host.

Quantitative Data

While the successful heterologous production of this compound in Bacillus subtilis and E. coli has been reported, specific yield data from these studies is not publicly available.[1][2] The table below provides a template for researchers to document their experimental yields and compare the effects of different optimization strategies.

Host Strain Expression System (Promoter, Vector) Optimization Strategy Applied This compound Titer (mg/L or µM) Reference/Internal Experiment ID
Bacillus subtilis 168pLaps promoterPromoter ActivationNot Reported[2]
E. coliCombinatorial co-productionPathway CharacterizationNot Reported[1]
Your B. subtilis straine.g., Pgrac, pHT01e.g., Codon OptimizationEnter your dataYour ID
Your E. coli straine.g., T7 promoter, pETe.g., Precursor FusionEnter your dataYour ID

Experimental Protocols

General Protocol for Heterologous Expression of the mcm Gene Cluster in Bacillus subtilis

This protocol provides a general framework. Specific details of vectors and strains may need to be adapted based on available resources.

  • Gene Cluster Assembly:

    • Synthesize the mcm biosynthetic gene cluster (mcmA-mcmL) with codon optimization for Bacillus subtilis.

    • Alternatively, amplify the gene cluster from the genomic DNA of Thermoactinomyces sp. YM3-251.

    • Incorporate a strong, inducible, or constitutive promoter (e.g., Pgrac, PxylA, or a strong constitutive promoter from B. subtilis) upstream of the gene cluster.

    • Clone the entire construct into an appropriate E. coli-B. subtilis shuttle vector or an integration vector for chromosomal insertion into the B. subtilis genome.

  • Transformation of Bacillus subtilis :

    • Prepare competent B. subtilis cells (e.g., strain 168) using standard protocols (e.g., the two-step method).

    • Transform the expression construct into the competent cells.

    • Select for transformants on appropriate antibiotic-containing agar plates.

  • Expression and Fermentation:

    • Inoculate a single colony of the recombinant B. subtilis strain into a suitable starter culture medium (e.g., LB broth) with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • Inoculate a larger volume of production medium with the starter culture.

    • If using an inducible promoter, add the inducer at the appropriate stage of growth (e.g., mid-log phase).

    • Continue fermentation for 48-72 hours.

  • Extraction and Analysis:

    • Separate the cells from the culture broth by centrifugation.

    • Extract the supernatant and the cell pellet separately with an organic solvent such as ethyl acetate or butanol.

    • Dry the organic extracts and resuspend in a suitable solvent (e.g., methanol).

    • Analyze the extracts for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing with an authentic standard if available.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low/No this compound Yield check_transcription Check Transcription (RT-qPCR of mcm transcripts) start->check_transcription promoter Promoter Engineering (Use strong/inducible promoter) check_transcription->promoter Low transcripts check_translation Check Translation (SDS-PAGE/Western of McmA) check_transcription->check_translation High transcripts promoter->check_translation codon_opt Codon Optimization check_translation->codon_opt Low protein precursor_deg Precursor Degradation? check_translation->precursor_deg No full-length protein codon_opt->precursor_deg protease_ko Use Protease-Deficient Host precursor_deg->protease_ko Yes fusion_tag Add Protective Fusion Tag precursor_deg->fusion_tag Yes check_activity Check Enzyme Activity (LC-MS for intermediates) precursor_deg->check_activity No protease_ko->check_activity fusion_tag->check_activity refactor Refactor BGC Stoichiometry check_activity->refactor Intermediates accumulate cofactors Cofactor Limitation? check_activity->cofactors No product/intermediates success Improved Yield refactor->success cofactors->success

Caption: Troubleshooting workflow for low this compound yield.

This compound Biosynthetic Pathway

MechercharmycinA_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification McmA_gene mcmA gene Ribosome Ribosome McmA_gene->Ribosome transcription & translation McmA_precursor McmA Precursor Peptide (Leader-FIVSSSCS) Ribosome->McmA_precursor Dehydration Dehydration (McmL, tRNA-Glu) McmA_precursor->Dehydration Ser residues Heterocyclization Heterocyclization & Dehydrogenation Dehydration->Heterocyclization Modified_precursor Modified Precursor Heterocyclization->Modified_precursor Polyazole formation Cyclization Macrocyclization & Leader Peptide Cleavage Modified_precursor->Cyclization Final_product This compound Cyclization->Final_product

Caption: Key stages in the biosynthesis of this compound.

References

Technical Support Center: Overcoming Low Mechercharmycin A Expression in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low expression of mechercharmycin A in Bacillus subtilis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression in B. subtilis important?

This compound is a marine-derived natural product, a type of polyazole cyclopeptide with significant antitumor properties. Its complex structure makes chemical synthesis challenging. Bacillus subtilis has been identified as a suitable heterologous host for its production, offering a scalable and genetically tractable platform for producing this compound and its analogs for research and development.[1]

Q2: The original publication mentions heterologous expression of the this compound biosynthetic gene cluster (BGC). What was the reported yield?

The initial studies demonstrating the heterologous expression of the this compound BGC in B. subtilis 168 confirmed its production.[2] However, specific quantitative yields were not reported in the available literature. Generally, the initial expression of heterologous secondary metabolites can be low and requires significant optimization.

Q3: What are the primary reasons for low this compound expression in B. subtilis?

Low expression of this compound in B. subtilis can stem from several factors:

  • Weak Promoter Activity: The native promoter of the this compound BGC may not be efficiently recognized by the B. subtilis transcriptional machinery.

  • Precursor Peptide Degradation: As a ribosomally synthesized and post-translationally modified peptide (RiPP), the this compound precursor peptide is susceptible to degradation by host proteases before it can be modified and cyclized.[2]

  • Suboptimal Fermentation Conditions: The culture medium and physical parameters (temperature, pH, aeration) may not be conducive to high-level secondary metabolite production.

  • Codon Usage Bias: Although B. subtilis is generally accommodating, differences in codon usage between the native producer (Thermoactinomyces sp.) and B. subtilis could lead to translational inefficiencies.

  • Limited Precursor Supply: The biosynthesis of this compound requires specific amino acid precursors, and their availability within the host may be a limiting factor.

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Production

If you are experiencing low or no detectable production of this compound, consider the following troubleshooting steps, starting with genetic modifications and followed by fermentation optimization.

1.1. Enhance Transcriptional Activity with Stronger Promoters

The initial successful expression of the this compound BGC utilized a strong promoter, pLaps.[2] If your construct relies on the native promoter, replacing it with a well-characterized strong constitutive or inducible promoter is a primary step.

Table 1: Comparison of Promoters for High-Level Gene Expression in B. subtilis

PromoterTypeRelative Strength (Compared to P43)Induction/Expression PhaseReference
P43 Constitutive1x (Baseline)Vegetative/StationaryOriginal Study
Pylb Stationary Phase> P43Late Log to Stationary[3][4]
Psdp Constitutive34.5xThroughout growth[5]
PskfA Constitutive38.8xThroughout growth[5]
PShuttle-09 Constitutive (Hybrid)8xVegetative[6]

Experimental Protocol: Promoter Replacement using CRISPR-Cas9

This protocol outlines the replacement of the native promoter of the this compound BGC with a stronger promoter using a CRISPR-Cas9 system.

  • Design and Construction of the Editing Plasmid:

    • Design a guide RNA (gRNA) targeting the native promoter region of the integrated this compound BGC.

    • Construct a repair template containing the desired strong promoter (e.g., Psdp) flanked by homologous regions upstream and downstream of the target integration site.

    • Clone the gRNA and the repair template into a B. subtilis CRISPR-Cas9 editing plasmid.

  • Transformation of B. subtilis :

    • Prepare competent B. subtilis cells carrying the this compound BGC.

    • Transform the cells with the CRISPR-Cas9 editing plasmid.

    • Select for transformants on appropriate antibiotic-containing media.

  • Verification of Promoter Replacement:

    • Isolate genomic DNA from putative edited colonies.

    • Perform PCR amplification of the promoter region and verify the size of the insert.

    • Confirm the sequence of the integrated promoter by Sanger sequencing.

1.2. Mitigate Precursor Peptide Degradation

The degradation of the precursor peptide is a significant bottleneck.[2] Identifying and knocking out non-essential proteases can stabilize the precursor and increase the final product yield.

Logical Relationship for Troubleshooting Low Yield

G cluster_0 Problem Identification cluster_1 Genetic Strategies cluster_2 Fermentation Optimization Low this compound Yield Low this compound Yield Promoter Engineering Promoter Engineering Low this compound Yield->Promoter Engineering Weak Transcription Protease Gene Knockout Protease Gene Knockout Low this compound Yield->Protease Gene Knockout Precursor Degradation Codon Optimization Codon Optimization Low this compound Yield->Codon Optimization Poor Translation Medium Optimization (RSM) Medium Optimization (RSM) Promoter Engineering->Medium Optimization (RSM) After Genetic Improvement Protease Gene Knockout->Medium Optimization (RSM) After Genetic Improvement Codon Optimization->Medium Optimization (RSM) After Genetic Improvement Process Parameter Optimization Process Parameter Optimization Medium Optimization (RSM)->Process Parameter Optimization

Caption: Troubleshooting workflow for low this compound yield.

Table 2: Potential Protease Targets for Knockout in B. subtilis

ProteaseLocationKnown Substrates/FunctionRationale for Knockout
Ten extracytoplasmic proteases ExtracytoplasmicQuality control of secreted proteinsDeletion has been shown to improve heterologous protein yield.[7]
Intracellular proteases (e.g., Clp proteases) CytoplasmDegradation of misfolded or short-lived proteinsMay degrade the precursor peptide before modification.[8]
PrsW MembraneInvolved in regulated intramembrane proteolysisA novel protease that could potentially recognize and cleave precursor peptides.[9]

Experimental Protocol: Protease Gene Knockout using CRISPR-Cas9

The protocol is similar to promoter replacement, with the following modifications:

  • Design and Construction of the Editing Plasmid:

    • Design a gRNA to target the coding sequence of the protease gene to be deleted.

    • Construct a repair template consisting of homologous regions flanking the target gene, without the gene itself, to facilitate markerless deletion.

  • Transformation and Verification:

    • Follow the same transformation procedure.

    • Verify the deletion by PCR (the product should be smaller than the wild-type) and sequencing.

Issue 2: Stagnant Yield After Genetic Modification

If genetic modifications do not lead to the desired increase in yield, optimizing the fermentation process is the next critical step. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.

Experimental Workflow for Fermentation Optimization

G A One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, Minerals) B Plackett-Burman Design (Identify Significant Factors) A->B C Steepest Ascent/Descent (Approach Optimal Region) B->C D Central Composite Design (CCD) (Model and Optimize) C->D E Validation Experiments D->E

Caption: Workflow for fermentation optimization using RSM.

2.1. Medium Component Optimization

Experimental Protocol: Fermentation Optimization using RSM

  • One-Factor-at-a-Time (OFAT) Screening:

    • Individually vary the concentration of key medium components (e.g., carbon source, nitrogen source, key minerals) to determine their general effect on this compound production.

  • Plackett-Burman Design:

    • Use a Plackett-Burman design to screen for the most significant factors identified in the OFAT screen. This is a fractional factorial design that allows for the efficient identification of the main effects.

  • Steepest Ascent/Descent:

    • Based on the results of the Plackett-Burman design, move the levels of the significant factors in the direction of the greatest increase in production.

  • Central Composite Design (CCD):

    • Once in the optimal region, use a CCD to develop a second-order polynomial model that describes the relationship between the significant factors and this compound yield. This will allow for the determination of the optimal concentrations of these components.

  • Validation:

    • Perform fermentation experiments under the predicted optimal conditions to validate the model.

Table 3: Example of Fermentation Optimization for a Secondary Metabolite in B. subtilis

This table presents data for the optimization of surfactin production, a lipopeptide from B. subtilis, as a representative example.

FactorInitial ConcentrationOptimized Concentration
Lactose (g/L) 2025
Casein (g/L) 510
Glutamic Acid (g/L) 12.5
Temperature (°C) 3740
Yield (mg/mL) 0.350.48 (+34.56%)

This data is illustrative and based on surfactin production. The optimal conditions for this compound will need to be determined experimentally.

2.2. Process Parameter Optimization

In addition to medium components, physical parameters of the fermentation should be optimized, including:

  • Temperature: Affects enzyme kinetics and cell growth.

  • pH: Influences nutrient uptake and product stability.

  • Agitation and Aeration: Crucial for oxygen supply in aerobic fermentations.

These parameters can also be included in the RSM design for comprehensive optimization.

This compound Biosynthesis and Regulation

Understanding the biosynthetic pathway and its regulation can provide further targets for optimization.

This compound Biosynthetic Pathway

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Final Product A mcmA gene B Precursor Peptide (Leader-Core) A->B Transcription & Translation C Dehydration (tRNA-Glu dependent) B->C D Heterocyclization C->D E Dehydrogenation D->E F Cyclization E->F G This compound F->G

Caption: Simplified biosynthetic pathway of this compound.

The biosynthesis of this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by a series of post-translational modifications.[1] The initial and rate-limiting steps are often the transcription and translation of the precursor peptide, reinforcing the importance of promoter engineering. The subsequent enzymatic modifications are catalyzed by enzymes encoded within the BGC. Ensuring the efficient expression of these modifying enzymes is also crucial.

By systematically addressing these potential bottlenecks through genetic engineering and fermentation optimization, researchers can significantly enhance the production of this compound in B. subtilis, paving the way for further investigation of this promising antitumor compound.

References

Technical Support Center: Troubleshooting Precursor Peptide Degradation in E. coli Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to precursor peptide degradation during recombinant expression in Escherichia coli. The following sections are presented in a question-and-answer format to directly address specific problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My target peptide is consistently degraded, resulting in low yields. What are the primary causes of peptide degradation in E. coli?

A1: Precursor peptide degradation in E. coli is a common challenge primarily attributed to the host's native proteases. These enzymes play a crucial role in cellular homeostasis but can recognize and cleave recombinant peptides.[1] Several factors can exacerbate this issue:

  • Protease Activity: E. coli possesses a variety of proteases in different cellular compartments (cytoplasm, periplasm, and membranes) that can degrade foreign proteins.[2][3][4]

  • Peptide Instability: The intrinsic properties of your peptide, such as its amino acid sequence, structure, and solubility, can make it more susceptible to proteolysis.[5][6][7] Misfolded proteins are often targeted for degradation by the cell's quality control machinery.[3]

  • Suboptimal Expression Conditions: High expression levels, metabolic stress on the host, and inappropriate culture conditions can lead to protein misfolding and aggregation, increasing susceptibility to proteases.[8][9]

  • Codon Usage: Differences in codon usage between the gene's origin and E. coli can lead to translational pausing, which can expose nascent peptide chains to proteases.[10][11][12][13]

  • Cell Lysis: Upon cell lysis, compartmentalization is lost, and your target peptide is exposed to the full arsenal of cellular proteases.[3][4]

Q2: I suspect proteolytic activity is the main issue. How can I minimize peptide degradation by host cell proteases?

A2: Several strategies can be employed to combat proteolytic degradation:

  • Use Protease-Deficient E. coli Strains: This is often the most effective first step. Strains like BL21 and its derivatives are deficient in key proteases such as Lon (cytoplasmic) and OmpT (outer membrane).[2][14][15] A variety of engineered strains with multiple protease gene knockouts are commercially available.[16][17]

  • Optimize Culture Conditions:

    • Lower Induction Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down cellular processes, including protease activity, and can improve proper protein folding.[8][18][19][20]

    • Optimize Inducer Concentration: Fine-tuning the concentration of the inducer (e.g., IPTG) can control the rate of protein expression, preventing the accumulation of misfolded protein that can be a target for proteases.[9][19]

    • Harvest at Optimal Time: Harvesting cells during the late logarithmic or early stationary phase can sometimes reduce degradation.[18]

  • Target the Peptide to the Periplasm: The periplasm has a different and generally lower protease content than the cytoplasm.[2] Fusing a signal peptide (e.g., PelB, MalE) to the N-terminus of your precursor peptide can direct it to this compartment.[2][21]

  • Utilize Protease Inhibitors During Purification: While this doesn't prevent degradation during expression, adding a cocktail of protease inhibitors to your lysis buffer is crucial to protect your peptide during purification.[3][4][19]

Data Presentation: Comparison of Protease-Deficient E. coli Strains

For your convenience, the table below summarizes common protease-deficient E. coli strains and their relevant characteristics.

StrainRelevant GenotypeKey AdvantagesCommon Applications
BL21(DE3) lon⁻, ompT⁻General-purpose protein expression with reduced cytoplasmic and outer membrane proteolysis.[2][14][15]High-level expression of non-toxic proteins.
BL21(DE3)pLysS/E lon⁻, ompT⁻, carries pLysS/E plasmidTighter control of basal expression, reducing toxicity of the target protein.[22][23]Expression of toxic or membrane proteins.
Rosetta™(DE3) lon⁻, ompT⁻, carries pRARE plasmidSupplements tRNAs for rare codons, improving expression of heterologous proteins.[15][24]Expression of genes from organisms with different codon bias (e.g., eukaryotes).
ArcticExpress™(DE3) lon⁻, ompT⁻, co-expresses Cpn60 and Cpn10 chaperoninsEnhanced protein folding at low temperatures (4-12°C).[15]Production of soluble proteins that are prone to aggregation.
SHuffle® T7 Express lon⁻, ompT⁻, expresses DsbC in the cytoplasmPromotes disulfide bond formation in the cytoplasm.Expression of proteins with multiple disulfide bonds.

Experimental Protocols

Protocol 1: Screening for Optimal Expression Temperature

This protocol helps determine the ideal temperature to maximize soluble peptide yield while minimizing degradation.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring your expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Temperature Shift:

    • Take a 1 mL "uninduced" sample.

    • Induce the remaining culture with the desired concentration of inducer (e.g., 0.1-1 mM IPTG).

    • Divide the culture into four flasks. Incubate each at a different temperature: 37°C, 30°C, 25°C, and 18°C.

  • Time-Course Sampling: Collect 1 mL samples from each culture at 2, 4, 6, and 16 hours (overnight) post-induction.

  • Analysis:

    • Pellet the cells from each sample by centrifugation.

    • Resuspend the pellets in SDS-PAGE loading buffer, normalized by OD₆₀₀.

    • Analyze the samples by SDS-PAGE and Western blot to assess the levels of full-length and degraded peptide.

Protocol 2: Codon Optimization Analysis and Gene Synthesis

If your gene contains a high percentage of codons that are rare in E. coli, it can lead to translational pausing and subsequent degradation.

  • Sequence Analysis: Use online tools or software to analyze the codon usage of your target gene. Compare it to the codon usage bias of E. coli. Pay close attention to codons for arginine (AGG, AGA), isoleucine (AUA), leucine (CUA), glycine (GGA), and proline (CCC).[11]

  • Gene Re-design: If significant codon bias is detected, consider redesigning the gene sequence. This involves replacing rare codons with those more frequently used in E. coli without altering the amino acid sequence.[8][10][13] Several companies offer gene synthesis services with built-in codon optimization algorithms.[12][25]

  • Experimental Validation:

    • Synthesize the codon-optimized gene.

    • Clone it into the same expression vector as the original gene.

    • Transform the new construct into your chosen E. coli expression host.

    • Perform a small-scale expression trial and compare the yield and integrity of the peptide from the optimized gene to the original gene via SDS-PAGE and Western blot.

Visualizations

Diagram 1: Troubleshooting Workflow for Peptide Degradation

This diagram outlines a logical workflow for diagnosing and addressing precursor peptide degradation.

TroubleshootingWorkflow Start Start: Low Yield / Degraded Peptide CheckProteolysis Is Proteolysis Suspected? Start->CheckProteolysis CheckCodonUsage Is Codon Usage Suboptimal? CheckProteolysis->CheckCodonUsage No ProteaseStrain Switch to Protease-Deficient Strain (e.g., BL21) CheckProteolysis->ProteaseStrain Yes CultureConditions Optimize Culture Conditions CheckCodonUsage->CultureConditions No CodonOptimize Synthesize Codon-Optimized Gene CheckCodonUsage->CodonOptimize Yes PeriplasmicTargeting Target Peptide to Periplasm (e.g., add PelB signal sequence) CultureConditions->PeriplasmicTargeting ProteaseStrain->CultureConditions Purification Optimize Purification Protocol (add protease inhibitors) PeriplasmicTargeting->Purification Rare_tRNA_Strain Use Strain with Rare tRNAs (e.g., Rosetta) CodonOptimize->Rare_tRNA_Strain Rare_tRNA_Strain->CultureConditions Success Improved Yield / Intact Peptide Purification->Success

Caption: A step-by-step troubleshooting workflow for peptide degradation.

Diagram 2: Signaling Pathway of Proteolytic Degradation in E. coli

This diagram illustrates the cellular pathways leading to the degradation of a recombinant precursor peptide.

ProteolyticDegradation cluster_cytoplasm Cytoplasm RecombinantGene Recombinant Gene (on plasmid) mRNA mRNA RecombinantGene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Binding PrecursorPeptide Nascent Precursor Peptide Ribosome->PrecursorPeptide Translation MisfoldedPeptide Misfolded Peptide PrecursorPeptide->MisfoldedPeptide Misfolding (stress, codon bias) CorrectlyFolded Correctly Folded Peptide PrecursorPeptide->CorrectlyFolded Proper Folding CytoplasmicProteases Cytoplasmic Proteases (e.g., Lon, ClpP) MisfoldedPeptide->CytoplasmicProteases Recognition DegradedFragments Degraded Fragments CytoplasmicProteases->DegradedFragments Degradation

Caption: Cellular pathway of recombinant peptide degradation in E. coli.

References

mechercharmycin A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mechercharmycin A. The information provided is based on general knowledge of handling hydrophobic cyclic peptides, as specific solubility data for this compound in aqueous solutions is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a cyclic peptide-like natural product that contains four oxazoles and a thiazole.[1] It was originally isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] Structurally, it is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions. This compound has demonstrated potent antitumor activity and is known to induce apoptosis in cancer cell lines.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

Due to its hydrophobic nature, this compound is expected to have poor solubility in water. For biological experiments, it is recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3][4][5]

Q3: How do I prepare a stock solution of this compound?

It is advisable to prepare a high-concentration stock solution in 100% DMSO.[3][5] This allows for the addition of a small volume of the stock solution to your aqueous experimental medium, minimizing the final concentration of the organic solvent. For example, a 10 mM stock solution in DMSO is a common starting point.

Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution (e.g., cell culture medium)?

The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe.[3][6] However, the sensitivity of cells to DMSO can vary, so it is recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental system.[6][7]

Q5: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution of a hydrophobic compound from an organic solvent into an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer

Possible Cause 1: Low Solubility Limit in the Aqueous System

  • Solution 1.1: Decrease the Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. Try working with a lower final concentration.

  • Solution 1.2: Increase the Percentage of Co-solvent (with caution): While keeping the final DMSO concentration below the toxic threshold for your cells is crucial, a slight increase might be necessary to maintain solubility. For instance, if you are using 0.1% DMSO, you could test 0.25% or 0.5%. Always include a corresponding vehicle control.

  • Solution 1.3: Use a Different Co-solvent: Although DMSO is common, other solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.[4] However, their compatibility and toxicity in your experimental setup must be validated.

Possible Cause 2: Improper Mixing Technique

  • Solution 2.1: Gradual Addition and Vortexing: When preparing your working solution, add the DMSO stock solution of this compound dropwise to the aqueous buffer while vigorously vortexing or stirring.[3][5] This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Solution 2.2: Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to break up small aggregates and improve dissolution.[3]

Possible Cause 3: Temperature Effects

  • Solution 3.1: Pre-warm the Aqueous Buffer: The solubility of some compounds increases with temperature. Try warming your aqueous buffer to 37°C before adding the this compound stock solution, especially for cell culture experiments.

Data Presentation

Solvent SystemMaximum Solubility (Illustrative)
100% Water< 0.1 µg/mL
Phosphate-Buffered Saline (PBS), pH 7.4< 1 µg/mL
100% DMSO> 10 mg/mL
100% Ethanol> 5 mg/mL
Cell Culture Medium + 0.1% DMSO~ 10 µM
Cell Culture Medium + 0.5% DMSO~ 50 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the molecular weight of this compound from the manufacturer's specifications. For this example, we will use a hypothetical molecular weight of 800 g/mol .

  • To prepare 1 mL of a 10 mM stock solution, weigh out 8 mg of this compound powder.

  • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Add 9.99 mL of pre-warmed cell culture medium to a sterile conical tube.

  • While vortexing the medium at a medium speed, slowly add 10 µL of the 10 mM this compound stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Use the working solution immediately for your experiments.

Visualizations

Experimental Workflow for Solubility Assessment

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Solubility Assessment cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock into Buffer (Vortexing) stock->dilute buffer Aqueous Buffer (e.g., PBS, Cell Media) buffer->dilute working Working Solution dilute->working observe Visual Observation (Precipitation?) working->observe quantify Quantification (e.g., HPLC, UV-Vis) observe->quantify If no precipitation precipitate Precipitation Observed observe->precipitate Yes adjust_conc Adjust Concentration precipitate->adjust_conc change_solvent Change Co-solvent precipitate->change_solvent sonicate Sonication precipitate->sonicate

Caption: Workflow for preparing and assessing the solubility of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G MechercharmycinA This compound Mitochondria Mitochondria MechercharmycinA->Mitochondria Induces Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.

References

Technical Support Center: Strategies to Prevent Protease Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for preventing protease degradation of heterologous peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals protect their peptides during expression, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is protease degradation and why is it a problem?

Proteases, also known as peptidases, are enzymes that catalyze the breakdown of proteins and peptides by hydrolyzing their peptide bonds.[1][2][3] This proteolysis becomes a significant issue during the production and purification of heterologous peptides for several reasons. When cells are lysed to extract the peptide of interest, the natural compartmentalization that separates peptides from proteases is destroyed, leading to unwanted degradation of the target molecule.[1][2][3][4] This can result in lower yields, loss of biological activity, and compromised experimental results.

Q2: What are the primary sources of proteases in my experiment?

Proteases are ubiquitous in all living cells and are essential for cellular homeostasis and protein turnover.[5] During recombinant protein expression, the primary source of contaminating proteases is the host organism itself (e.g., E. coli, yeast, insect, or mammalian cells).[6][7] These enzymes are released from subcellular compartments, such as vacuoles in yeast, during cell lysis.[8] Proteolytic degradation can also occur if the peptide is secreted into a culture medium that contains proteases.[7]

Q3: What are the main strategies to prevent proteolytic degradation?

Preventing proteolysis typically involves a multi-pronged approach that can be broken down into two main categories: in-situ protection during expression and inhibition during purification.[1][2] Key strategies include:

  • Genetic and Expression-Level Approaches: Using protease-deficient host strains, optimizing fermentation conditions (e.g., temperature, pH), and directing the expressed peptide to a subcellular compartment with lower protease activity, like the E. coli periplasm.[5][6][9][10]

  • Purification and Handling Approaches: Performing purification steps quickly and at low temperatures (e.g., on ice) to slow enzymatic activity.[5][11]

  • Use of Inhibitors: Adding protease inhibitors to lysis buffers and throughout the purification process.[1][5]

  • Peptide Engineering: Modifying the peptide itself to be more resistant to cleavage.[12][13]

Q4: How do protease inhibitors work?

Protease inhibitors are molecules that block the catalytic activity of proteases.[5] They can be classified in several ways, but a common distinction is between reversible and irreversible inhibitors.

  • Reversible inhibitors , like aprotinin, bind non-covalently to the enzyme's active site and compete with the substrate.[4]

  • Irreversible inhibitors , such as Phenylmethylsulfonyl fluoride (PMSF), form a stable, covalent bond with an active-site residue (e.g., serine), permanently inactivating the enzyme.[5] Because no single inhibitor is effective against all types of proteases, commercially prepared "cocktails" containing a mixture of inhibitors are often used to provide broad-spectrum protection.[4]

Q5: Can I modify my peptide to make it more resistant to proteases?

Yes, several chemical modification strategies can enhance a peptide's stability against proteolysis. These include:

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block the action of exopeptidases, which cleave from the ends of a peptide.[12][14][15]

  • Incorporating Non-Natural Amino Acids: Swapping standard L-amino acids for their D-enantiomers can make the peptide unrecognizable to many proteases.[13]

  • Backbone Modifications: Techniques like thioamide substitution (replacing a peptide bond's oxygen with sulfur) can increase resistance to cleavage.[16]

  • Structural Constraint: Cyclization or "stapling" (introducing a synthetic brace) can lock the peptide into a specific conformation, which may not only increase stability but also enhance binding affinity to its target.[13][15]

Troubleshooting Guides

Problem 1: My purified peptide shows multiple smaller bands on a gel, suggesting degradation.

This is a classic sign of proteolytic cleavage during expression or purification.

  • Workflow for Troubleshooting Peptide Degradation

G start Degradation Observed (e.g., on SDS-PAGE) check_lysis Was cell lysis performed at low temperature (e.g., on ice)? start->check_lysis check_inhibitors Was a broad-spectrum protease inhibitor cocktail added immediately before lysis? check_lysis->check_inhibitors Yes sol_temp Solution: Perform all lysis and purification steps at 4°C or on ice. check_lysis->sol_temp No check_strain Are you using a protease-deficient host strain (e.g., E. coli BL21)? check_inhibitors->check_strain Yes sol_inhibitors Solution: Add a fresh protease inhibitor cocktail to the lysis buffer right before use. check_inhibitors->sol_inhibitors No check_expression Are expression conditions optimized (e.g., lower temp, controlled pH)? check_strain->check_expression Yes sol_strain Solution: Switch to a host strain engineered to lack major proteases (e.g., Lon, OmpT). check_strain->sol_strain No sol_expression Solution: Reduce induction temperature (e.g., to 16-25°C) to improve protein folding and reduce stress. check_expression->sol_expression No sol_advanced Advanced Solution: Consider peptide engineering (e.g., terminal modifications, fusion partners). check_expression->sol_advanced Yes G cluster_expression Expression Phase cluster_purification Purification Phase n1 Select Protease- Deficient Host Strain n2 Optimize Expression Conditions (e.g., low temp) n3 Target Peptide to a Low-Protease Compartment (e.g., Periplasm) n4 Harvest Cells & Work Quickly at 4°C n3->n4 n5 Add Protease Inhibitor Cocktail to Lysis Buffer n6 Purify Peptide via Chromatography n7 Stable Purified Peptide n6->n7 G center Enhanced Peptide Stability cat1 Terminal Modifications center->cat1 cat2 Backbone Modifications center->cat2 cat3 Structural Constraints center->cat3 cat4 Conjugation center->cat4 mod1a N-terminal Acetylation cat1->mod1a mod1b C-terminal Amidation cat1->mod1b mod2a D-Amino Acid Substitution cat2->mod2a mod2b Thioamide Bonds cat2->mod2b mod3a Cyclization cat3->mod3a mod3b Stapled Peptides cat3->mod3b mod4a PEGylation cat4->mod4a

References

Technical Support Center: Refining the Purification of Complex Cyclopeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex cyclopeptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of complex cyclopeptides, offering potential causes and actionable solutions in a question-and-answer format.

1. Sample Solubility and Stability Issues

Question: My cyclopeptide sample is poorly soluble in the initial mobile phase or precipitates upon dilution. What can I do?

Answer: Poor solubility is a common hurdle, especially for hydrophobic cyclopeptides.[1] Here are several strategies to address this:

  • Solvent Optimization:

    • Initial Dissolution: Dissolve the crude cyclopeptide in a strong organic solvent like 100% DMSO, DMF, or NMP first.[1] Then, dilute it with the mobile phase.

    • Aqueous Content: Minimize the initial aqueous content of your sample solution. Some cyclopeptides can degrade or precipitate in high aqueous environments.[1] A study showed that a sample in 70% DMSO and 30% water showed rapid degradation, which was resolved by using 100% DMSO.[1]

  • Use of Additives: Incorporate additives into your mobile phase that can enhance solubility. These can include:

    • Acetonitrile (ACN) or Methanol

    • Formic acid (FA) or Trifluoroacetic acid (TFA)[1]

    • Small amounts of detergents (e.g., Tween-20, Triton X-100) below their critical micelle concentration.[2]

  • Temperature Adjustment: Gently warming the sample can sometimes improve solubility, but be cautious of potential degradation of thermolabile compounds.

2. Chromatography: Poor Peak Shape and Resolution

Question: I'm observing peak tailing, fronting, or splitting during my HPLC purification. How can I improve my peak shape?

Answer: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or the sample itself.

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.[3]

    • Column Contamination/Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try cleaning the column according to the manufacturer's instructions or replace it.

    • Improper Column Packing: This can lead to split peaks. This is less common with commercially available columns but can be an issue with self-packed columns.

  • Mobile Phase and Gradient:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the cyclopeptide and its interaction with the stationary phase. Modulating the mobile phase pH can sometimes improve peak shape and resolution.[4]

    • Gradient Optimization: A shallow gradient can improve the separation of closely eluting impurities.[5] Conversely, a steeper gradient can reduce run time but may sacrifice resolution. Experiment with different gradient profiles.

  • Sample-Related Issues:

    • Strong Solvent Effect: Injecting a sample dissolved in a much stronger solvent than the initial mobile phase can cause peak distortion.[1] If possible, dissolve the sample in the initial mobile phase.

    • Secondary Interactions: Silanol groups on silica-based columns can interact with basic residues in the cyclopeptide, leading to peak tailing. Using a column with end-capping or adding a competing base to the mobile phase can mitigate this.

Question: My cyclopeptide co-elutes with impurities. How can I improve the resolution?

Answer: Achieving baseline separation is crucial for obtaining high-purity cyclopeptides.

  • Optimize Chromatographic Selectivity:

    • Change Stationary Phase: If you are using a C18 column, consider switching to a different stationary phase like C8, C4, or a phenyl-hexyl column.[6][7] These offer different hydrophobic selectivity.

    • Vary Mobile Phase Modifier: Switching between TFA and formic acid can alter the retention behavior of your cyclopeptide and its impurities.[1]

    • Explore Different Chromatography Modes: If reversed-phase HPLC is not providing adequate separation, consider other techniques like:

      • Ion-Exchange Chromatography (IEX): Effective for separating cyclopeptides based on charge.[8]

      • Size-Exclusion Chromatography (SEC): Separates based on molecular size and can be useful for removing aggregates or smaller impurities.[9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for very polar cyclopeptides.[10]

  • Employ 2D-LC–MS: For complex mixtures with challenging isomeric impurities, two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC–MS) can provide enhanced resolution by using two different column selectivities.[7]

3. Precipitation Methods

Question: I am trying to use precipitation to purify my cyclopeptide, but the recovery is low or the purity is not sufficient. What can I do?

Answer: Precipitation is a useful technique but can be challenging to optimize.

  • Low Recovery:

    • Incomplete Precipitation: The chosen anti-solvent may not be effective enough. You can try different anti-solvents (e.g., acetone, diethyl ether, cold methanol) or increase the volume of the anti-solvent.

    • Precipitate Loss During Washing: Minimize the number of washing steps and use ice-cold washing solvents to reduce the loss of your precipitated cyclopeptide.

    • Protein may be difficult to resolubilize.

  • Insufficient Purity:

    • Co-precipitation of Impurities: Impurities with similar solubility properties to your target cyclopeptide may co-precipitate. A multi-step purification approach combining precipitation with chromatography is often necessary.

    • Residual TCA: If using trichloroacetic acid (TCA) for precipitation, ensure it is thoroughly removed by washing with cold acetone or ethanol, as residual acid can interfere with downstream applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters often considered during the purification of complex cyclopeptides.

Table 1: Common HPLC Mobile Phase Modifiers and Their Effects

ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, improves peak shape for basic peptides.[10]Can be difficult to remove from the final product, suppresses MS signal.
Formic Acid (FA) 0.1%Volatile and MS-friendly.[1]May not provide the same peak shape quality as TFA for all peptides.
Ammonium Acetate 10-50 mMVolatile buffer, useful for pH control in MS applications.[8]Can be less effective at ion pairing than TFA.

Table 2: Comparison of Preparative Chromatography Techniques

TechniquePrincipleTypical Purity AchievedThroughputKey Considerations
Reversed-Phase HPLC (RP-HPLC) Hydrophobic Interaction>95%Moderate to HighMost common method, highly versatile.[4]
Ion-Exchange Chromatography (IEX) Charge-based InteractionVariable, often used as an initial stepHighEffective for removing charged impurities.[8]
Size-Exclusion Chromatography (SEC) Size-based SeparationGood for removing aggregatesLow to ModerateLimited resolution for molecules of similar size.[9]
Flash Chromatography Hydrophobic Interaction (larger particle size)80-95%Very HighFaster than HPLC but with lower resolution.[4]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development for Cyclopeptide Purification

  • Sample Preparation:

    • Dissolve the crude cyclopeptide in a minimal amount of 100% DMSO to a concentration of 10-20 mg/mL.[1]

    • Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Initial Analytical HPLC Scouting:

    • Column: Start with a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a broad scouting gradient, for example, 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.[11]

    • Analysis: Identify the retention time of the target cyclopeptide (confirmed by MS) and the profile of major impurities.

  • Method Optimization:

    • Gradient Refinement: Based on the scouting run, design a more focused gradient around the elution time of your target peak to improve resolution from nearby impurities.[5]

    • Flow Rate Adjustment: Reducing the flow rate can sometimes improve resolution, but will increase the run time.

    • Column and Mobile Phase Screening: If co-elution is an issue, screen different columns (C8, Phenyl-Hexyl) and mobile phase modifiers (Formic Acid).[7]

  • Scale-up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Adjust the flow rate and gradient time proportionally to the column dimensions.

    • Calculate the appropriate sample load for the preparative column to avoid overloading.

    • Collect fractions corresponding to the target peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.[3]

Protocol 2: Acetone Precipitation for Partial Purification

  • Sample Dissolution: Dissolve the crude cyclopeptide in a suitable solvent in which it is highly soluble (e.g., water, DMF, or a buffer).

  • Addition of Anti-Solvent:

    • Cool the solution in an ice bath.

    • Slowly add at least three volumes of ice-cold acetone while gently stirring.

  • Precipitation: Allow the mixture to stand at -20°C for at least 2 hours to facilitate complete precipitation.

  • Pelleting: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated cyclopeptide.

  • Washing: Carefully decant the supernatant. Wash the pellet with a small volume of ice-cold acetone to remove residual soluble impurities. Repeat the centrifugation.

  • Drying: Air-dry the pellet to remove residual acetone.

  • Resuspension: Resuspend the purified pellet in a suitable buffer for downstream applications. Note that some proteins may be difficult to resolubilize.

Visualizations

Experimental_Workflow cluster_0 Purification Strategy Crude_Peptide Crude Cyclopeptide Solubilization Solubilization (e.g., 100% DMSO) Crude_Peptide->Solubilization Initial_Purification Initial Purification Step Solubilization->Initial_Purification Chromatography Chromatography (e.g., RP-HPLC) Initial_Purification->Chromatography High Resolution Needed Precipitation Precipitation (e.g., Acetone) Initial_Purification->Precipitation Bulk Impurity Removal Analysis Purity Analysis (HPLC, MS) Chromatography->Analysis Precipitation->Analysis Pure_Peptide Pure Cyclopeptide Analysis->Pure_Peptide Purity >95%

Caption: A generalized workflow for the purification of complex cyclopeptides.

Troubleshooting_Logic cluster_1 HPLC Troubleshooting Problem Poor Peak Shape/ Resolution Check_Overload Reduce Sample Load Problem->Check_Overload Optimize_Gradient Optimize Gradient (e.g., shallower) Problem->Optimize_Gradient Change_Column Change Column (e.g., C8, Phenyl) Problem->Change_Column Change_Modifier Change Mobile Phase Modifier (e.g., FA) Problem->Change_Modifier Improved Resolution Improved? Check_Overload->Improved Optimize_Gradient->Improved Change_Column->Improved Change_Modifier->Improved Improved->Problem No, try another parameter End Proceed with Purification Improved->End Yes

Caption: A decision tree for troubleshooting poor HPLC peak shape and resolution.

References

Technical Support Center: Chemical Synthesis of Polyazole Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of polyazole natural products. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My azole ring formation is low-yielding. What are the common causes and potential solutions?

A1: Low yields in azole synthesis (oxazoles, thiazoles, imidazoles) are a frequent issue. Common causes include:

  • Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact reaction efficiency.

  • Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, classical Robinson-Gabriel oxazole synthesis can suffer from low yields with certain cyclo-dehydrating agents like PCl5 or H2SO4.[1][2]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired azole.

  • Product Instability: The formed azole ring might be unstable under the reaction or workup conditions.

Troubleshooting Suggestions:

  • Method Selection: Consider alternative synthetic routes. For oxazoles, the van Leusen reaction or a modified Robinson-Gabriel synthesis using milder reagents might improve yields.[1][3][4] For thiazoles, the Hantzsch synthesis is a robust method.[5][6][7]

  • Catalyst and Reagent Screening: Experiment with different catalysts and reagents. For example, using polyphosphoric acid in the Robinson-Gabriel synthesis can increase yields to 50-60%.[1]

  • Protecting Group Strategy: Ensure that your protecting groups are compatible with the azole formation conditions.[8][9]

  • Purification: Azole-containing compounds can sometimes be challenging to purify. Investigate different chromatographic conditions or consider crystallization.

Q2: I am observing significant epimerization at a stereocenter adjacent to a newly formed azole ring. How can I minimize this?

A2: Epimerization is a common problem in the synthesis of chiral molecules, particularly those derived from amino acids, which are common precursors for polyazole natural products.[10][11] The conditions used for azole formation can often be harsh enough to cause the loss of stereochemical integrity.

Troubleshooting Suggestions:

  • Milder Reaction Conditions: Employ milder reagents and lower reaction temperatures for the azole-forming step.

  • Base Selection: If a base is used, its strength and stoichiometry can be critical. A weaker base or a sterically hindered base might reduce epimerization.

  • Protecting Groups: The choice of protecting group on the adjacent amine or alcohol can influence the acidity of the alpha-proton and thus the propensity for epimerization.

  • Cyclization Strategy: For peptide-like precursors, the coupling reagent used for amide bond formation prior to cyclization can influence the degree of epimerization.[12] Consider using coupling reagents known to suppress racemization.

Q3: My macrocyclization step to form the polyazole macrolide is failing or giving very low yields. What are the likely reasons?

A3: Macrocyclization is a notoriously challenging step in the synthesis of large, complex molecules.[13][14][15] The rigid nature of linear precursors containing multiple azole rings can make them difficult to pre-organize for cyclization.[16][17]

Troubleshooting Suggestions:

  • Conformational Analysis: The linear precursor may adopt a conformation that is unfavorable for ring closure. Computational modeling can sometimes provide insight into the preferred conformations.

  • Cyclization Strategy: Explore different macrocyclization reactions. Common strategies include macrolactamization, ring-closing metathesis (RCM), Suzuki coupling, and Heck reactions.[18][19] The choice of strategy will depend on the functional groups present in your precursor.

  • High Dilution Conditions: Perform the reaction under high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Template-Assisted Cyclization: In some cases, a metal template can be used to pre-organize the linear precursor and facilitate cyclization.

Troubleshooting Guides

Guide 1: Poor Stereocontrol in the Synthesis of Polyketide-Derived Polyazoles

Issue: Difficulty in controlling the numerous stereocenters during the synthesis of complex polyazoles like phorboxazole A, which has 28 stereocenters.[20][21]

Root Causes & Solutions:

Root Cause Explanation Suggested Solutions
Ineffective Asymmetric Reactions The chosen asymmetric reaction is not providing the required level of stereoselectivity.Iterative Asymmetric Allylation: This has been successfully used in the synthesis of phorboxazole A to set key stereocenters.[22][23][24] Substrate Control: Modify the substrate to enhance facial selectivity in subsequent reactions.
Epimerization Basic or acidic conditions during intermediate steps are causing the erosion of stereochemical integrity.Milder Reagents: Use non-ionic bases or carefully buffered conditions. Protecting Group Manipulation: Choose protecting groups that can be removed under neutral or very mild conditions.
Poor Diastereoselectivity in Fragment Coupling The coupling of two complex, chiral fragments is not proceeding with the desired diastereoselectivity.Different Coupling Partners: Re-evaluate the retrosynthetic analysis to identify alternative fragment coupling strategies. Chiral Lewis Acids: Employ chiral Lewis acids to influence the transition state of the coupling reaction.
Guide 2: Challenges in Late-Stage Azole Installation

Issue: Difficulty in forming an azole ring late in the synthesis of a complex intermediate.

Root Causes & Solutions:

Root Cause Explanation Suggested Solutions
Steric Hindrance The reaction site is sterically congested, preventing the necessary bond formations.Smaller Reagents: Use less sterically demanding reagents for the cyclization. Alternative Retrosynthesis: Redesign the synthesis to form the azole ring earlier from less hindered precursors.[24]
Functional Group Incompatibility The conditions required for azole formation are not compatible with other functional groups present in the advanced intermediate.Orthogonal Protecting Groups: Ensure all sensitive functional groups are protected with groups that are stable to the azole formation conditions.[8][9][25][26] Chemoselective Reactions: Investigate more chemoselective methods for azole synthesis that tolerate a wider range of functional groups.
Low Reactivity of the Precursor The functional groups that need to react to form the azole are electronically deactivated.Activation of Reactants: Convert one of the reacting partners into a more reactive species, for example, by converting a carboxylic acid to an acid chloride. Harsh Reaction Conditions: While generally to be avoided, a carefully controlled increase in temperature or pressure might be necessary.

Data Presentation

Table 1: Comparison of Selected Oxazole Synthesis Methods

MethodTypical Starting MaterialsCommon Reagents/ConditionsReported YieldsKey Challenges
Robinson-Gabriel Synthesis α-Acylamino ketonesH2SO4, PCl5, POCl3, Polyphosphoric acidLow to moderate (can be improved to 50-60% with PPA)[1][2]Harsh conditions, low yields with some reagents
van Leusen Oxazole Synthesis Aldehydes, TosMICK2CO3 in MeOHGenerally good to excellent[3][4]Availability of substituted TosMIC reagents
DAST/DBU/BrCCl3 Dehydrative Cyclization β-Hydroxy amidesDAST, DBU, BrCCl3GoodUse of hazardous reagents (DAST)

Table 2: Common Protecting Groups in Polyazole Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA)[9]
Amine9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)[8]
Hydroxyltert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF) or acid[26]
HydroxylBenzylBnHydrogenolysis (H2, Pd/C)[26]
Carboxylic AcidMethyl or Ethyl EsterMe/EtSaponification (e.g., LiOH, NaOH)[9]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis, which is widely used in the construction of thiazole rings in natural product synthesis.[5][6][7]

  • Reactant Preparation: Dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of α-Haloketone: Add the α-haloketone (1.0-1.2 eq.) to the solution of the thioamide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Retrosynthesis_Polyazole Polyazole Natural Product Polyazole Natural Product Macrocyclic Precursor Macrocyclic Precursor Polyazole Natural Product->Macrocyclic Precursor Macrocyclization Linear Polyazole Peptide Linear Polyazole Peptide Macrocyclic Precursor->Linear Polyazole Peptide Ring Opening Azole-Containing Building Blocks Azole-Containing Building Blocks Linear Polyazole Peptide->Azole-Containing Building Blocks Amide Bond Disconnection Simple Amino Acids & Acyclic Precursors Simple Amino Acids & Acyclic Precursors Azole-Containing Building Blocks->Simple Amino Acids & Acyclic Precursors Azole Ring Disconnection

Caption: A generalized retrosynthetic analysis for polyazole natural products.

Azole_Formation_Workflow cluster_oxazole Oxazole Formation cluster_thiazole Thiazole Formation Acylamino Ketone Acylamino Ketone Robinson-Gabriel Robinson-Gabriel Acylamino Ketone->Robinson-Gabriel Oxazole_Product Oxazole Robinson-Gabriel->Oxazole_Product Thioamide + alpha-Haloketone Thioamide + alpha-Haloketone Hantzsch Synthesis Hantzsch Synthesis Thioamide + alpha-Haloketone->Hantzsch Synthesis Thiazole_Product Thiazole Hantzsch Synthesis->Thiazole_Product Start Start->Acylamino Ketone Start->Thioamide + alpha-Haloketone Troubleshooting_Logic Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Epimerization Epimerization Analyze Stereochemistry Analyze Stereochemistry Epimerization->Analyze Stereochemistry Macrocyclization Failure Macrocyclization Failure Evaluate Precursor Conformation Evaluate Precursor Conformation Macrocyclization Failure->Evaluate Precursor Conformation Optimize Temperature/Solvent/Catalyst Optimize Temperature/Solvent/Catalyst Check Reaction Conditions->Optimize Temperature/Solvent/Catalyst Use Milder Reagents Use Milder Reagents Analyze Stereochemistry->Use Milder Reagents Redesign Cyclization Strategy Redesign Cyclization Strategy Evaluate Precursor Conformation->Redesign Cyclization Strategy

References

how to improve the stability of mechercharmycin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and improve the stability of mechercharmycin A in solution. Given that this compound is a novel compound, specific stability data is not extensively published. Therefore, this guide offers a systematic approach to characterizing its stability and provides strategies based on the general principles of cyclic peptide and polyketide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a cytotoxic, cyclic peptide-like natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] Its structure is characterized by a macrocyclic peptide backbone containing four oxazole rings and one thiazole ring.[1][3] It is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP).[4]

Q2: Are there any known stability issues with this compound?

Specific degradation pathways for this compound have not been detailed in publicly available literature. However, based on its structure, several potential instability issues can be anticipated:

  • Hydrolysis: The amide bonds in the peptide backbone could be susceptible to hydrolysis, especially at acidic or basic pH.

  • Ring Opening: The cyclic structure is crucial for its bioactivity, as its linear counterpart, mechercharmycin B, is almost inactive.[3] Conditions that lead to the opening of the macrocycle would likely result in a loss of function.

  • Heterocyclic Ring Degradation: The oxazole and thiazole rings, while generally aromatic and stable, can be susceptible to degradation under harsh oxidative or photolytic conditions.

  • Aggregation: Like many peptides, this compound may be prone to self-association and aggregation in solution, which can be influenced by concentration, pH, ionic strength, and temperature.[5]

Q3: Why is maintaining the cyclic structure important?

The cyclic structure of this compound is essential for its potent antitumor activity.[3] Cyclization generally enhances the proteolytic stability and conformational rigidity of peptides, which is often crucial for binding to their biological targets.[6][7][8] The linear form, mechercharmycin B, shows almost no cytotoxic activity, highlighting the importance of the macrocycle for its therapeutic effect.[3]

Troubleshooting Guide: Investigating this compound Instability

If you are observing a loss of activity, changes in analytical profiles (e.g., new peaks in HPLC), or physical changes (e.g., precipitation) in your this compound solution, follow this guide to systematically identify the cause and find a solution.

Step 1: Initial Assessment - Has degradation occurred?

  • Question: Is there a decrease in the concentration of the main this compound peak in your analytical method (e.g., HPLC-UV, LC-MS)?

  • Question: Are new, related peaks appearing in the chromatogram that were not present in the initial solution?

  • Action: Compare the analytical profile of your aged sample to a freshly prepared standard. A loss in the main peak area and/or the appearance of new peaks are strong indicators of chemical degradation.

Step 2: Identify the Influencing Factors - What is causing the instability? To pinpoint the cause, it's crucial to perform a systematic evaluation of environmental factors. A forced degradation study is the standard approach for this.[9][10][11] This involves intentionally stressing the molecule under various conditions to accelerate degradation.

  • pH:

    • Question: Is your solution's pH optimal?

    • Troubleshooting: Prepare solutions of this compound in a range of buffers (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points (e.g., 2, 4, 8, 24 hours). A rapid decrease in concentration at a specific pH indicates hydrolytic instability.

  • Temperature:

    • Question: Is the storage or experimental temperature too high?

    • Troubleshooting: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Compare the degradation rates to determine thermal sensitivity.

  • Oxidation:

    • Question: Is the molecule sensitive to oxidation?

    • Troubleshooting: Expose a solution of this compound to a low concentration of an oxidizing agent like hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).[10] Rapid degradation suggests oxidative instability.

  • Light:

    • Question: Is the solution sensitive to light?

    • Troubleshooting: Expose a solution to a controlled light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.[9] Compare the analytical profiles to assess photosensitivity.

The logical workflow for this investigation is illustrated in the diagram below.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Systematic Investigation (Forced Degradation) cluster_2 Phase 3: Analysis & Solution Development start Observe Loss of Activity or Appearance of New Peaks check_degradation Confirm Degradation with Analytical Method (e.g., HPLC) start->check_degradation stress_factors Expose this compound to Stress Conditions check_degradation->stress_factors Degradation Confirmed end Stable this compound Solution check_degradation->end No Degradation (Check other experimental variables) ph_study pH Stress (Acidic, Neutral, Basic) stress_factors->ph_study temp_study Thermal Stress (e.g., 4°C, 25°C, 60°C) stress_factors->temp_study ox_study Oxidative Stress (e.g., H₂O₂) stress_factors->ox_study photo_study Photolytic Stress (UV/Vis Light) stress_factors->photo_study analyze Analyze Stressed Samples Identify Degradation Pathways ph_study->analyze temp_study->analyze ox_study->analyze photo_study->analyze formulate Develop Stabilizing Formulation analyze->formulate formulate->end Implement Solution

Caption: Workflow for investigating and addressing this compound instability.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible. Identifying which of these occurs under your experimental conditions is key to selecting an appropriate stabilization strategy.

G cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation cluster_photolysis Photodegradation cluster_aggregation Physical Instability MCM_A This compound (Cyclic Peptide with Oxazoles/Thiazole) amide_cleavage Amide Bond Cleavage MCM_A->amide_cleavage H⁺ or OH⁻ ox_product Oxidized Heterocycles (e.g., N-oxides, Sulfoxides) MCM_A->ox_product H₂O₂ / O₂ photo_product Ring-Opened or Rearranged Products MCM_A->photo_product UV/Vis Light aggregates Soluble/Insoluble Aggregates MCM_A->aggregates Concentration, Temp, Surface hydrolysis_product Linear Peptide (Mechercharmycin B) Loss of Activity amide_cleavage->hydrolysis_product

References

Technical Support Center: Optimizing Electroporation of Bacillus subtilis with Large Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful electroporation of large plasmids into Bacillus subtilis.

Troubleshooting Guide

This section addresses common problems encountered during the electroporation of large plasmids into B. subtilis.

ProblemPotential Cause(s)Suggested Solution(s)
No colonies on plate 1. Arcing during electroporation: High salt concentration in the DNA preparation or competent cells.1. Ensure DNA is purified and dissolved in sterile, nuclease-free water or a low-salt buffer. Use a kit for plasmid purification that ensures high purity.[1] Consider microdialysis for mini-prep DNA.[2] 2. Wash cells thoroughly with ice-cold, non-conductive electroporation buffer (e.g., containing sorbitol, mannitol, glycerol).[3][4]
2. Low transformation efficiency: Suboptimal electroporation parameters, poor cell competency, or plasmid size.1. Optimize electric field strength. High field strengths (e.g., 20-24 kV/cm) can be necessary for Bacillus.[5][6] 2. Ensure cells are harvested at the optimal growth phase (mid-log, OD600 ≈ 0.6-0.95).[3][4][5] 3. For large plasmids, transformation efficiency naturally decreases.[7][8][9] Increase the amount of DNA used (up to 50 ng).[10]
3. Cell lysis after pulse: Osmotic shock and cell wall damage. This is a common issue with B. subtilis.[11]1. Immediately after the pulse, add an optimized recovery medium containing osmoprotectants like sorbitol and mannitol.[3][4] 2. The use of glycine betaine as an osmoprotectant has been shown to improve efficiency.[11][12] 3. Adding trehalose to the electroporation and recovery media can also reduce damage from the electric shock.[6][11]
4. Incorrect antibiotic selection: Wrong antibiotic or concentration used.1. Double-check the antibiotic resistance marker on your plasmid and use the correct antibiotic at the appropriate concentration.[11]
Low number of colonies 1. Plasmid size: Transformation efficiency decreases as plasmid size increases.[7][8][9]1. This is expected. Increase the amount of DNA and plate a larger volume of the recovery culture. 2. Linearizing the plasmid before transformation may help, but it requires subsequent recircularization in the host.
2. Suboptimal cell preparation: Cell walls are not sufficiently weakened, or cells are not healthy.1. Grow cells in media supplemented with cell wall weakening agents like glycine or DL-threonine.[5][13] 2. Harvest cells during the mid-logarithmic growth phase.[5][6]
3. Inefficient recovery: Insufficient time for cells to recover and express the antibiotic resistance gene.1. Extend the recovery incubation period to 3 hours or more at 37°C with gentle shaking.[3][4][14]
Culture becomes clear during recovery 1. Widespread cell lysis: The electric pulse can cause significant damage, leading to delayed, synchronous lysis, a known issue with B. subtilis.[11]1. This indicates severe stress. Optimize pulse parameters (voltage, duration) to be less harsh. 2. Crucially, use a high-osmolarity recovery medium immediately after the pulse.[11][14] Media containing sorbitol, mannitol, and/or glycine betaine can mitigate osmotic shock.[3][11][12]
Troubleshooting Workflow

G start Start: Electroporation Experiment no_colonies Problem: No Colonies start->no_colonies check_arc Did arcing occur (spark, loud pop)? no_colonies->check_arc Yes check_lysis Did culture clear during recovery? no_colonies->check_lysis No high_salt Cause: High Salt in DNA/Cells check_arc->high_salt Yes clean_dna Solution: Purify/Desalt DNA, Rewash Cells high_salt->clean_dna end_ok Success: Colonies Obtained clean_dna->end_ok lysis_cause Cause: Cell Lysis (Osmotic Shock) check_lysis->lysis_cause Yes low_efficiency Cause: Low Efficiency (Parameters, Competency, Plasmid Size) check_lysis->low_efficiency No lysis_solution Solution: Use Osmoprotectants (Sorbitol, Mannitol, Glycine Betaine) lysis_cause->lysis_solution lysis_solution->end_ok optimize_params Solution: Optimize Voltage, Improve Competency Prep, Increase DNA Amount low_efficiency->optimize_params optimize_params->end_ok

Frequently Asked Questions (FAQs)

Q1: Why is transforming large plasmids into B. subtilis so challenging? A1: The primary barrier is the thick peptidoglycan cell wall of Gram-positive bacteria like B. subtilis. While electroporation creates transient pores in the cell membrane, getting large DNA molecules through the cell wall is difficult. Furthermore, transformation efficiency naturally decreases as plasmid size increases.[7][8] High-voltage electric fields required to permeabilize the cells can also lead to significant cell death and lysis.[5][11]

Q2: What is the maximum size of a plasmid that can be electroporated into B. subtilis? A2: While there is no strict upper limit, efficiency drops significantly with size. Successful transformation of plasmids up to 12.6 kbp has been reported, though at lower efficiencies (e.g., 2.0 x 10³ transformants/µg DNA).[7][8][9] For plasmids larger than this, success becomes increasingly difficult and requires extensive optimization.

Q3: How do cell wall weakening agents like glycine and DL-threonine work? A3: Adding these agents to the growth medium alters the structure of the peptidoglycan layer. Glycine and DL-threonine can be incorporated into the cell wall, creating a looser structure that is more permeable to large DNA molecules during electroporation.[5][13]

Q4: What are the critical electrical parameters for electroporation? A4: The most critical parameter is the electric field strength (measured in kV/cm). For B. subtilis, higher field strengths of 18-24 kV/cm are often more effective than the lower voltages used for other bacteria.[5][6] Other important parameters include resistance (e.g., 200 Ω) and capacitance (e.g., 25 µF), which together determine the pulse duration (typically 4-5 ms).[3][15]

Q5: What is an electroporation buffer and why is it important? A5: An electroporation buffer is a non-conductive solution used to wash and resuspend the cells before the electric pulse. Its low ionic strength is crucial to prevent arcing. These buffers typically contain high concentrations of osmoprotectants like sorbitol, mannitol, and glycerol to help cells survive the osmotic stress of the procedure.[3][4][14]

Experimental Protocols & Data

Protocol: Preparation of High-Efficiency Electrocompetent B. subtilis Cells

This protocol is synthesized from best practices for preparing cells for large plasmid transformation.

G harvest harvest wash1 wash1 harvest->wash1 note2 **EP Buffer: 0.5 M sorbitol, 0.5 M mannitol, 10% glycerol. wash1->note2 resuspend resuspend aliquot aliquot resuspend->aliquot note1 *Growth Medium: LB containing 0.5 M sorbitol. Optionally add cell wall weakening agents (e.g., glycine). culture culture culture->note1

Methodology:

  • Culture Growth: Dilute an overnight culture of B. subtilis 16 to 20-fold in a growth medium such as LB containing 0.5 M sorbitol.[3][14] For potentially higher efficiency, supplement the medium with cell wall weakening agents like glycine or DL-threonine.[5][13]

  • Incubation: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.85–0.95.[3][4][14] This mid-to-late logarithmic phase is critical for competency.

  • Harvesting: Cool the cell culture on ice for 10-15 minutes, then harvest the cells by centrifugation at 5,000 x g for 5 minutes at 4°C.[3][4]

  • Washing: Discard the supernatant and wash the cell pellet four times with an equal volume of ice-cold electroporation (EP) buffer (e.g., 0.5 M sorbitol, 0.5 M mannitol, 10% glycerol).[3][14] This step is crucial for removing salts.

  • Final Resuspension: Resuspend the final cell pellet in 1/40th of the original culture volume using the same EP buffer. The final cell concentration should be high, around 1-1.3 x 10¹⁰ CFU/ml.[3][4][14]

  • Storage: The competent cells can be used immediately or aliquoted and stored at -80°C for future use, though some decrease in efficiency may occur after freezing.[3][4]

Protocol: Electroporation and Recovery
  • Preparation: Thaw competent cells on ice. Mix 50-60 µL of cells with your large plasmid DNA (e.g., 50 ng) in a pre-chilled electroporation cuvette (1 mm or 2 mm gap).[3]

  • Electroporation: Apply a single high-voltage pulse. Optimal settings vary by strain and plasmid size but are typically in the range of 7-20 kV/cm.[5][8]

  • Recovery: Immediately after the pulse, add 1 mL of pre-warmed recovery medium (e.g., LB supplemented with 0.5 M sorbitol and 0.38 M mannitol).[3][4]

  • Incubation: Incubate the cells at 37°C for at least 3 hours with gentle shaking to allow for cell wall repair and expression of the antibiotic resistance gene.[3][14]

  • Plating: Plate the cell suspension on selective agar plates and incubate overnight at 37°C.

Quantitative Data Summary

Table 1: Effect of Plasmid Size on Transformation Efficiency

Plasmid Size (kbp)Transformation Efficiency (transformants/µg DNA)Reference
2.9~9.3 x 10⁴[7][8]
3.7~6.0 x 10⁴[7]
4.5 (pUB110)~9.3 x 10⁴[8]
12.6~2.0 x 10³[7][8][9]

Table 2: Optimization of Electroporation Parameters

ParameterConditionEffect on EfficiencyReference(s)
Electric Field Strength 7 kV/cmEffective for up to 12.6 kbp plasmids[7][8]
20 kV/cmOptimal for high-efficiency transformation (1.03 x 10⁷ with smaller plasmids)[5]
24 kV/cmShowed a tenfold increase over 20 kV/cm for some strains[6]
Cell Growth (OD600) 0.3 - 1.3Peak efficiency observed around OD600 = 0.85-0.95[3][5]
Cell Concentration 7.6 x 10¹⁰ cells/mlHigh cell concentration yielded high efficiency[7][8]
Recovery Time 1.5 hoursSufficient for antibiotic resistance gene expression[8]
3 hoursCommonly used in high-efficiency protocols[3][5][14]
Growth Medium Additives DL-threonineSignificantly increased transformation frequency[13]
GlycineIncreased transformation frequency[5][13]

References

Validation & Comparative

Mechercharmycin A vs. Mechercharmycin B: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of mechercharmycin A and its linear analogue, mechercharmycin B. The information presented herein is compiled from published experimental data to assist researchers in oncology and natural product chemistry.

Executive Summary

This compound, a cyclic peptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, demonstrates potent cytotoxic activity against various cancer cell lines. In stark contrast, its linear congener, mechercharmycin B, exhibits virtually no cytotoxic effects. This profound difference in activity is attributed to the cyclic structure of this compound, which appears to be essential for its biological function. Mechanistic studies suggest that this compound induces cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Cytotoxicity

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and mechercharmycin B against selected human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound A549Human Lung Carcinoma0.040
JurkatHuman T-cell Leukemia0.046
Mechercharmycin B A549Human Lung CarcinomaNo significant activity
JurkatHuman T-cell LeukemiaNo significant activity

Mechanism of Action: this compound

Studies on this compound and its analogues indicate that its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis. While the precise signaling cascade is a subject of ongoing research, the available evidence points towards a mechanism that disrupts the normal progression of the cell cycle and triggers programmed cell death pathways in cancer cells.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays used to determine the IC50 values of this compound and B, as described in the primary literature.

Cell Lines and Culture Conditions:

  • A549 Cells (Human Lung Carcinoma): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Jurkat Cells (Human T-cell Leukemia): Cultured in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.

  • All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and B were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells were then treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay A549 A549 Cells seeding Cell Seeding in 96-well plates A549->seeding Jurkat Jurkat Cells Jurkat->seeding treatment Treatment with this compound/B seeding->treatment incubation 48h Incubation treatment->incubation mtt MTT Addition incubation->mtt formazan Formazan Formation mtt->formazan solubilization Solubilization with DMSO formazan->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Cytotoxicity assay workflow.

mechanism_of_action Proposed Mechanism of Action for this compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome MechercharmycinA This compound CellCycleArrest Cell Cycle Arrest MechercharmycinA->CellCycleArrest Apoptosis Apoptosis Induction MechercharmycinA->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

This compound's proposed mechanism.

Mechercharmycin A: A Comparative Analysis of a Potent Marine-Derived Cytotoxic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechercharmycin A, a cyclic peptide isolated from the marine-derived bacterium Thermoactinomyces sp., has demonstrated significant cytotoxic activity against various cancer cell lines. Its unique structure, featuring four oxazole rings and one thiazole ring, contributes to its potent anti-tumor properties. This guide provides a comparative analysis of this compound with other notable cytotoxic peptides, offering insights into its performance, mechanism of action, and potential as a therapeutic agent. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Cytotoxicity of Selected Peptides

The cytotoxic efficacy of this compound is compared with other structurally related and clinically relevant cytotoxic peptides. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below.

PeptideCancer Cell LineIC50 (µM)Reference
This compound A549 (Human Lung Carcinoma) 0.04
Jurkat (Human T-cell Leukemia) 0.046
Patellamide AL1210 (Murine Leukemia)2-4 µg/mL[1][2]
CEM (Human T-cell Leukemia)0.028 µg/mL[1][2][3]
UlithiacyclamideL1210 (Murine Leukemia)0.35 µg/mL[4]
CEM (Human T-cell Leukemia)0.01 µg/mL[4]
MicrocyclamideP388 (Murine Leukemia)1.2 µg/mL[4][5][6]
Dolastatin 10L1210 (Murine Leukemia)0.0005[7]
HT-29 (Human Colorectal Adenocarcinoma)0.00006[8]
MCF7 (Human Breast Adenocarcinoma)0.00003[8]
PlitidepsinVarious Cell Lines≤0.001[9]
Sansalvamide AHT-29 (Human Colorectal Adenocarcinoma)4.5 µg/mL
COLO 205 (Human Colorectal Adenocarcinoma)3.5 µg/mL[10]
SK-MEL-2 (Human Melanoma)5.9 µg/mL[10]

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This is a common mechanism shared by many cytotoxic peptides. The process typically involves the activation of a cascade of signaling events that lead to characteristic cellular changes, including cell shrinkage, membrane blebbing, chromatin condensation, and ultimately, cell death.

MechercharmycinA_Apoptosis_Pathway MechercharmycinA This compound Cell Cancer Cell MechercharmycinA->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, Jurkat)

  • Complete culture medium

  • This compound and other test peptides

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the test peptides and incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • After the incubation period, add 25 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Materials:

  • Cancer cell lines

  • Test peptides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test peptides as described in the cytotoxicity assay.

  • Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative analysis of cytotoxic peptides.

Cytotoxic_Peptide_Comparison_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis/ Isolation MTT_Assay Cytotoxicity Assay (MTT) Peptide_Synthesis->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Peptide_Synthesis->Apoptosis_Assay Cell_Culture Cancer Cell Line Culture (A549, Jurkat) Cell_Culture->MTT_Assay Cell_Culture->Apoptosis_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis Apoptosis_Quantification->Comparative_Analysis

Caption: Workflow for comparing cytotoxic peptides.

Conclusion

This compound stands out as a potent cytotoxic peptide with significant anti-tumor activity. Its efficacy, particularly against lung and leukemia cancer cell lines, is comparable to or exceeds that of several other natural and synthetic cytotoxic peptides. The primary mechanism of action, the induction of apoptosis, is a desirable trait for an anti-cancer agent. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and other related compounds. Future studies should focus on in vivo efficacy, toxicity profiles, and the elucidation of the specific molecular targets of this compound to advance its development as a potential cancer therapeutic.

References

Structure-Activity Relationship of Mechercharmycin A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechercharmycin A, a potent cytotoxic thiopeptide, has garnered significant interest in the field of oncology for its antitumor properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthesized this compound analogues, focusing on their cytotoxic effects against various human cancer cell lines. The data presented herein is derived from key studies in the field to facilitate further research and drug development efforts.

Comparative Cytotoxicity Data

The antitumor activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines, including non-small cell lung cancer (A549), colon adenocarcinoma (HT-29), and breast adenocarcinoma (MDA-MB-231). The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

CompoundModificationA549 GI50 (µM)HT-29 GI50 (µM)MDA-MB-231 GI50 (µM)
1 (this compound) Natural Product0.030.040.09
2 Seco-analogue (hydrolyzed amide bond)>10>10>10
3a Simplified side chain (isobutyl)1.51.82.5
3b Simplified side chain (benzyl)0.81.11.5
3c Simplified side chain (indole)0.050.070.1
4 L-Val methyl ester at C-terminus>10>10>10

Key Findings from SAR Studies:

  • Cyclic Core is Essential: The linear seco-analogue (2 ) exhibited a complete loss of activity, highlighting the critical importance of the macrocyclic structure for cytotoxicity.

  • Side Chain Modifications Impact Potency: Simplification of the complex side chain of this compound led to a decrease in potency. However, the analogue with an indole-containing side chain (3c ) retained significant activity, suggesting that a bulky, aromatic moiety at this position is favorable for interaction with the biological target.

  • C-terminal Carboxylic Acid is Crucial: Esterification of the C-terminal carboxylic acid (4 ) resulted in a dramatic loss of cytotoxicity, indicating that a free carboxylate is necessary for the compound's biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogues.

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Plating: Human tumor cell lines (A549, HT-29, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound analogues and incubated for 48 hours.

  • Cell Fixation: The cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is read at 540 nm using a microplate reader. The GI50 values are calculated from dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the compounds for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the compounds for 48 hours.

  • Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

Visualizing the Molecular Mechanisms

Studies have shown that this compound and its active analogues induce cell cycle arrest at the G2/M phase and promote apoptosis.[1] The apoptotic process is a highly regulated cellular program involving a cascade of caspase activation.

G2M_Arrest_and_Apoptosis_Induction cluster_0 Cell Cycle Progression cluster_1 This compound Analogue Action cluster_2 Apoptosis Cascade G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Checkpoint G2/M Checkpoint M->G1 Drug This compound Analogue Procaspase9 Pro-caspase-9 Drug->Procaspase9 Activates Intrinsic Pathway Drug->G2M_Checkpoint Induces Arrest Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis SAR_Experimental_Workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies Start This compound Scaffold Mod1 Side Chain Modification Start->Mod1 Mod2 C-Terminus Modification Start->Mod2 Mod3 Macrocycle Linearization Start->Mod3 Analogues Library of Analogues Mod1->Analogues Mod2->Analogues Mod3->Analogues Screening Cytotoxicity Screening (SRB Assay) Analogues->Screening GI50 Determine GI50 Values Screening->GI50 CellLines A549, HT-29, MDA-MB-231 CellLines->Screening ActiveAnalogues Potent Analogues GI50->ActiveAnalogues SAR Structure-Activity Relationship Analysis GI50->SAR CellCycle Cell Cycle Analysis (PI Staining) ActiveAnalogues->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) ActiveAnalogues->ApoptosisAssay G2M G2/M Arrest CellCycle->G2M ApoptosisInduction Apoptosis Induction ApoptosisAssay->ApoptosisInduction G2M->SAR ApoptosisInduction->SAR

References

Mechercharmycin A vs. Doxorubicin: A Comparative In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the cytotoxic efficacy of mechercharmycin A and the widely used chemotherapeutic agent, doxorubicin. The following sections detail their performance based on available experimental data, outline common experimental protocols, and visualize key cellular pathways.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of this compound and doxorubicin is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the reported IC50 values for both compounds against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and assay duration.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)
A549Human Lung Cancer0.04[1]
JurkatHuman Leukemia0.046[1]

Table 2: IC50 Values of Doxorubicin

Cell LineCancer TypeIC50 (µM)
A549Human Lung Cancer0.4[2]
HCT116Human Colon CarcinomaNot specified in provided search results
MCF-7Human Breast Adenocarcinoma0.65[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro efficacy of cytotoxic compounds like this compound and doxorubicin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 1 × 10⁵ cells/mL in complete culture medium and incubate for 24 hours at 37°C.[3]

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or doxorubicin. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, remove the drug-containing medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound or doxorubicin at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Signaling Pathways and Mechanisms of Action

This compound

This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2 phase in human tumor cell lines.[5] While the precise signaling cascade remains to be fully elucidated, its mechanism involves the activation of programmed cell death.

mechercharmycin_a_pathway This compound - Proposed Mechanism of Action MechercharmycinA This compound CellCycleArrest G2 Phase Cell Cycle Arrest MechercharmycinA->CellCycleArrest Apoptosis Apoptosis Induction MechercharmycinA->Apoptosis

Caption: Proposed mechanism of this compound.

Doxorubicin

Doxorubicin induces apoptosis through multiple well-characterized mechanisms. Its primary modes of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA damage and activation of apoptotic signaling cascades. Key pathways involved include the p53 and NF-κB signaling pathways.

doxorubicin_pathway Doxorubicin - Apoptosis Signaling Pathways Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 NFkB NF-κB Pathway Modulation DNA_Damage->NFkB Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis

Caption: Doxorubicin's multifaceted apoptosis induction pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro comparison of cytotoxic agents.

experimental_workflow In Vitro Cytotoxicity Comparison Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Line Culture (e.g., A549, HCT116, MCF-7) DrugPreparation 2. Preparation of Drug Dilutions (this compound & Doxorubicin) CellCulture->DrugPreparation CytotoxicityAssay 3. Cytotoxicity Assay (MTT) - Treat cells with drug dilutions - Measure cell viability DrugPreparation->CytotoxicityAssay IC50 5. IC50 Value Determination CytotoxicityAssay->IC50 ApoptosisAssay 4. Apoptosis Assay (Annexin V) - Treat cells with IC50 concentrations - Quantify apoptotic cells PathwayAnalysis 6. Signaling Pathway Analysis (Western Blot, etc.) ApoptosisAssay->PathwayAnalysis IC50->ApoptosisAssay Comparison 7. Comparative Efficacy Analysis IC50->Comparison PathwayAnalysis->Comparison

Caption: A standard workflow for comparing cytotoxic agents in vitro.

References

Comparative Transcriptomic Analysis of Mechercharmycin A and Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Mechercharmycin A in cancer cells, in comparison to other established cytotoxic agents.

This compound is a potent cytotoxic agent isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251[1]. While comprehensive transcriptomic data on cancer cells treated with this compound is not yet publicly available, its known biological activities—induction of apoptosis and inhibition of the cell cycle—provide a basis for a comparative analysis with other well-characterized anti-cancer drugs that share similar mechanisms of action. This guide summarizes the available data on this compound and presents a surrogate comparative transcriptomic analysis against Doxorubicin and Paclitaxel, two widely used chemotherapeutic agents known to induce apoptosis and cell cycle arrest.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its cyclic structure is crucial for its potent antitumor activity[2]. The linear congener, Mechercharmycin B, exhibits almost no such activity[1].

Compound Cell Line Cancer Type IC50 Value
This compoundP388Murine Leukemia4.0 x 10⁻⁸ M[2]
This compoundL1210Murine Leukemia4.6 x 10⁻⁸ M[2]
This compound1549Human Lung Cancer4.0 x 10⁻⁸ M[2]
This compoundJurkatHuman Leukemia4.6 x 10⁻⁸ M[2]
Surrogate Comparative Transcriptomic Analysis

In the absence of direct transcriptomic data for this compound, we can infer its likely effects on gene expression by examining the transcriptomic changes induced by Doxorubicin and Paclitaxel. Both drugs, like this compound, are known to induce apoptosis and disrupt the cell cycle, albeit through different primary mechanisms.

Feature This compound (Inferred) Doxorubicin Paclitaxel
Primary Mechanism Likely involves apoptosis induction and cell cycle inhibitionDNA intercalation and topoisomerase II inhibition[3]Microtubule stabilization, leading to mitotic arrest[4]
Key Affected Pathways Apoptosis, Cell Cycle Regulation, DNA Damage Response (hypothesized)p53 signaling, DNA damage response, Apoptosis, Cell Cycle regulation[3][5]Mitotic stress response, Apoptosis, p53 signaling, PI3K/Akt signaling[6][7]
Commonly Upregulated Genes Pro-apoptotic genes (e.g., BAX, BAK), cell cycle inhibitors (e.g., CDKN1A/p21) (hypothesized)Genes involved in apoptosis (e.g., FAS, BAX), DNA repair, and stress responses.[3]Genes related to mitotic arrest (e.g., MAD2L1), apoptosis, and drug resistance (e.g., ABCB1).[6]
Commonly Downregulated Genes Anti-apoptotic genes (e.g., BCL2), cell cycle progression genes (e.g., cyclins, CDKs) (hypothesized)Genes involved in cell cycle progression (e.g., cyclins, CDKs), DNA replication.[3]Genes involved in cell proliferation and survival.[6]

Experimental Protocols

A generalized experimental workflow for comparative transcriptomic analysis is provided below. This protocol can be adapted for studying the effects of this compound.

Cell Culture and Drug Treatment
  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

  • Drug Exposure: Treat the cells with this compound, Doxorubicin, or Paclitaxel at their respective IC50 concentrations for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, wash the cells with PBS and harvest them for RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Extract total RNA from the harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate FASTQ files.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the drug-treated and control groups using packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or g:Profiler to identify significantly affected biological processes and signaling pathways.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture Cancer Cell Culture Drug_Treatment Drug Treatment (this compound, Doxorubicin, Paclitaxel) Cell_Culture->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction Library_Prep Sequencing Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for a comparative transcriptomics study.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Mechercharmycin_A This compound DNA_Damage DNA Damage Mechercharmycin_A->DNA_Damage p53 p53 Activation Bax_Bak Bax/Bak Activation p53->Bax_Bak DNA_Damage->p53 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Logical_Comparison cluster_mechercharmycin This compound cluster_transcriptomic General Transcriptomic Consequences M_Cytotoxicity Cytotoxicity T_Stress Activation of Stress Response Pathways M_Cytotoxicity->T_Stress M_Apoptosis Induces Apoptosis T_Apoptosis Upregulation of Pro-apoptotic Genes M_Apoptosis->T_Apoptosis M_CellCycle Inhibits Cell Cycle T_CellCycle Downregulation of Cell Cycle Genes M_CellCycle->T_CellCycle

Caption: Logical comparison of this compound's effects and their transcriptomic consequences.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Mechercharmycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling of mechercharmycin A, a potent cytotoxic agent. Due to its inherent toxicity and the absence of a specific Safety Data Sheet, this guide is based on established protocols for handling highly potent cytotoxic compounds in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.

Hazard Assessment and Key Data

This compound has demonstrated significant cytotoxic activity, indicating its potential as a hazardous substance. The following data underscores the need for stringent safety measures:

CompoundCell LineIC50 ValueReference
This compoundP388 murine leukemia cells4.0 x 10⁻⁸ M[1]
This compoundA549 human lung cancer cells4.6 x 10⁻⁸ M[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Handling Stock Solutions & Weighing - Disposable, solid-front gown with knit cuffs- Double gloving with chemotherapy-rated nitrile gloves- Eye protection (safety glasses with side shields)- Face shield if there is a splash hazard- NIOSH-approved respirator (N95 or higher) for handling powders
Cell Culture and In Vitro Assays - Disposable, solid-front gown with knit cuffs- Double gloving with chemotherapy-rated nitrile gloves- Eye protection (safety glasses with side shields)- Work should be performed in a certified biological safety cabinet (BSC)
Spill Cleanup - Disposable, solid-front, fluid-resistant gown- Double gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles- Face shield- NIOSH-approved respirator with appropriate cartridges

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated containment area, such as a chemical fume hood or biological safety cabinet.

  • Verify that the primary container is sealed and intact.

  • Store this compound in a clearly labeled, sealed, and secure location away from incompatible materials. The storage area should be well-ventilated and have restricted access.

Preparation of Solutions:

  • All work with this compound, including the preparation of stock solutions and dilutions, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to protect both the user and the product.

  • Wear all required PPE as specified in the table above.

  • Use disposable, plastic-backed absorbent pads to cover the work surface.

  • Employ Luer-Lok syringes and other closed-system transfer devices to minimize the generation of aerosols.

  • After preparation, decontaminate all surfaces with an appropriate cleaning solution (e.g., 1% sodium hypochlorite followed by 70% ethanol) and dispose of all contaminated materials as cytotoxic waste.

Spill Management:

  • Evacuate the immediate area and alert others.

  • Secure the area to prevent entry.

  • Don the appropriate spill cleanup PPE.

  • Contain the spill using a chemotherapy spill kit. Absorb liquids with absorbent pads and cover powders with damp cloths.

  • Clean the area from the outer edge of the spill towards the center.

  • Decontaminate the area with an appropriate cleaning solution.

  • Dispose of all contaminated materials as cytotoxic waste.

Disposal Plan:

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[2][3][4]

  • Solid Waste: This includes gloves, gowns, absorbent pads, and any other disposable items that have come into contact with this compound.[3] These should be placed in a designated, puncture-resistant, and clearly labeled cytotoxic waste container.[3]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and leak-proof container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[3]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Package Store Secure Storage Receive->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Containment Workstation DonPPE->PrepareWorkstation PrepareSolution Prepare Stock Solution PrepareWorkstation->PrepareSolution ConductAssay Conduct In Vitro/In Vivo Assay PrepareSolution->ConductAssay Decontaminate Decontaminate Work Area and Equipment ConductAssay->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Cytotoxic Waste DoffPPE->DisposeWaste

Caption: Standard workflow for handling this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Alert Alert Others Spill->Alert DonPPE Don Spill Response PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean Spill Area Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Contaminated Materials Decontaminate->Dispose

Caption: Immediate actions for a this compound spill.

References

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